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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Bioanalytical Applications of Deuterated Racemic Felodipine

Executive Summary Felodipine is a potent, vasoselective dihydropyridine calcium channel antagonist widely utilized in the management of hypertension and angina pectoris[1]. Structurally, it possesses a chiral center at t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Felodipine is a potent, vasoselective dihydropyridine calcium channel antagonist widely utilized in the management of hypertension and angina pectoris[1]. Structurally, it possesses a chiral center at the C4 position of the dihydropyridine ring, necessitating its administration as a racemic mixture of R- and S-enantiomers[2]. In recent years, the synthesis of stable isotope-labeled variants—specifically deuterated racemic felodipine (e.g., Felodipine-d3) —has revolutionized both bioanalytical quantification and pharmacokinetic optimization[3].

By selectively replacing protium (¹H) with deuterium (²H) at specific metabolic soft spots (such as the methyl ester group), researchers can leverage the Deuterium Kinetic Isotope Effect (DKIE) [4]. This technical guide provides an in-depth analysis of the physicochemical properties of deuterated racemic felodipine, the mechanistic rationale behind its behavior, and field-proven methodologies for its application in advanced drug development.

Structural and Physicochemical Profiling

The physicochemical properties of a drug dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Felodipine is characterized by high lipophilicity and poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound[1]. The substitution of hydrogen with deuterium in Felodipine-d3 does not significantly alter the macroscopic physicochemical properties (such as LogP or pKa) due to the nearly identical van der Waals radii of the isotopes. However, it profoundly impacts the microscopic vibrational frequencies of the chemical bonds[4].

Table 1: Physicochemical Properties of Deuterated Racemic Felodipine (Felodipine-d3)
PropertyValue / DescriptionMechanistic Implication
Chemical Formula C₁₈H₁₆D₃Cl₂NO₄Isotopic labeling typically occurs at the O-methyl group (d3) to act as a stable tracer[5].
Molecular Weight ~387.27 g/mol Provides a +3 Da mass shift, crucial for resolving the internal standard from the analyte in MS[5].
Stereochemistry Racemic (R/S mixture)Both enantiomers exhibit different pharmacokinetic clearances; chiral separation is often required[2].
LogP (Lipophilicity) ~3.86High lipid solubility enables rapid crossing of the blood-brain barrier and cellular membranes[1].
pKa ~6.1Weakly basic nature; ionization state is highly dependent on physiological pH.
Melting Point 140–145 °CHigh crystal lattice energy contributes to its extremely poor aqueous solubility[1].
Aqueous Solubility ~19.7 mg/L (at 25°C)Necessitates formulation strategies like amorphous solid dispersions (ASDs) to enhance bioavailability[1].

Mechanistic Rationale: The Deuterium Kinetic Isotope Effect (DKIE)

The primary causality behind utilizing deuterated felodipine in pharmacology lies in the Deuterium Kinetic Isotope Effect (DKIE) . Felodipine undergoes extensive first-pass metabolism in the liver and gut wall, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which oxidizes the dihydropyridine ring to an inactive pyridine metabolite (dehydrofelodipine)[3][4].

Because the carbon-deuterium (C-D) bond has a lower ground-state vibrational energy than the carbon-hydrogen (C-H) bond, cleaving a C-D bond requires significantly higher activation energy[4]. When deuteration is strategically placed at the site of CYP3A4-mediated oxidation, the rate of metabolism is substantially reduced. This phenomenon allows drug developers to increase the drug's half-life, reduce toxic metabolite formation, and lower the required dosing frequency without altering the drug's core target pharmacology.

DKIE Felo Racemic Felodipine (C-H) CYP CYP3A4 Oxidation Felo->CYP Metab Dehydrofelodipine (Rapid Clearance) CYP->Metab Low Activation Energy FeloD3 Deuterated Felodipine-d3 (C-D) CYP_D3 CYP3A4 Oxidation (Higher Activation Energy) FeloD3->CYP_D3 Metab_D3 Reduced/Delayed Clearance (DKIE) CYP_D3->Metab_D3 High Activation Energy

Logical flow of the Deuterium Kinetic Isotope Effect (DKIE) on CYP3A4-mediated metabolism.

Experimental Workflows & Self-Validating Protocols

Protocol 1: LC-MS/MS Bioanalysis using Felodipine-d3 as an Internal Standard

Causality & Logic: In quantitative bioanalysis, matrix effects (e.g., ion suppression from endogenous plasma lipids) can severely skew results. By utilizing Felodipine-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS), the protocol becomes a self-validating system. Because Felodipine-d3 shares the exact LogP and pKa of the target analyte, it co-elutes chromatographically and experiences the exact same matrix suppression and extraction losses. The ratio of Analyte/IS remains constant, ensuring absolute quantitative accuracy[2][3].

Step-by-Step Methodology:

  • Sample Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Immediately spike with 10 µL of Felodipine-d3 working solution (e.g., 50 ng/mL). Rationale: Early introduction ensures the IS tracks the analyte through all subsequent physical and chemical stresses.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of a non-polar organic solvent (e.g., toluene or methyl t-butyl ether)[2][6]. Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes. Rationale: Felodipine's high lipophilicity (LogP 3.86) drives it into the organic phase, leaving hydrophilic proteins and salts in the aqueous pellet.

  • Evaporation & Reconstitution: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Enantioselective Chromatography: Inject 5 µL onto a chiral stationary phase column (e.g., Chiralcel OJ-R) to resolve the R- and S-enantiomers[2]. Rationale: Because the enantiomers may have different clearance rates, chiral separation prevents the masking of stereospecific pharmacokinetic data.

  • ESI-MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 384.1 → 338.1 for Felodipine, and m/z 387.1 → 341.1 for Felodipine-d3.

LCMS Plasma Plasma Sample + Felodipine-d3 (IS) LLE Liquid-Liquid Extraction (Toluene/MTBE) Plasma->LLE Isolate Lipids LC Chiral HPLC Separation (R- vs S- Enantiomers) LLE->LC Separation ESI Electrospray Ionization (Positive Mode) LC->ESI Ionization MRM MRM Detection (Analyte vs. IS) ESI->MRM Mass Filtering Data Quantification (Matrix Effect Corrected) MRM->Data Ratio Calculation

Bioanalytical workflow for quantifying felodipine using a deuterated internal standard.

Protocol 2: Solid-State Characterization of Amorphous Solid Dispersions (ASD)

Causality & Logic: The crystalline lattice of racemic felodipine is highly stable (Melting Point ~145°C), resulting in an aqueous solubility of only 19.7 mg/L[1]. To overcome this thermodynamic barrier, researchers formulate the drug as an Amorphous Solid Dispersion (ASD) using amphiphilic polymers. This kinetically traps the drug in a disordered state, drastically increasing its apparent solubility and dissolution rate[7].

Step-by-Step Methodology:

  • Polymer Matrix Selection: Select an appropriate polymer such as EUDRAGIT® EPO or Kollidon® VA 64. Rationale: These polymers possess high glass transition temperatures (Tg) and intermolecular hydrogen-bonding capabilities that interact with the secondary amine of the dihydropyridine ring, preventing drug recrystallization[7].

  • Spin-Coating / Hot Melt Extrusion: Dissolve deuterated felodipine and the polymer in a common volatile solvent (e.g., dichloromethane). Spin-coat the solution onto a silicon wafer to create an ultra-thin film[7]. Alternatively, co-melt the physical mixture using a twin-screw extruder.

  • Thermal Validation via MTDSC: Analyze the resulting ASD using Modulated Temperature Differential Scanning Calorimetry (MTDSC). Rationale: A successful solid dispersion will exhibit a single, composition-dependent Tg, confirming molecular-level miscibility between the drug and the polymer, and the complete absence of the drug's 145°C melting endotherm.

  • Crystallographic Validation: Subject the sample to Powder X-Ray Diffraction (PXRD). A broad "halo" without sharp Bragg peaks self-validates that the crystalline lattice has been completely disrupted.

Conclusion

The integration of deuterated racemic felodipine into pharmaceutical research serves a dual purpose. As a bioanalytical internal standard, it provides an elegant, self-validating mechanism to eliminate matrix-induced quantification errors. As an active pharmaceutical ingredient, strategic deuteration leverages the Deuterium Kinetic Isotope Effect to throttle CYP3A4-mediated metabolism, offering a pathway to superior pharmacokinetic profiles. Understanding its physicochemical properties—from its high lipophilicity to its crystalline stability—is paramount for designing robust analytical methods and advanced drug delivery systems.

References

  • US20230107723A1 - Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases Source: Google Patents URL
  • Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

  • Stability-Indicating Greener UV Spectrophotometric Method for Felodipine Assay in Pharmaceutical and Urine Samples and Comprehensive Degradation Studies with IR Spectral Analysis Source: ResearchGate URL:[Link]

  • Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem Source: PubChem (National Institutes of Health) URL:[Link]

  • Felodipine Transdermal Patch Development Source: Scribd URL:[Link]

  • Development of methods to predict and enhance the physical stability of hot melt extruded solid dispersions Source: University of East Anglia (UEA) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of rac-Felodipine-d8 Stable Isotope

Abstract This technical guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of racemic felodipine-d8, a deuterated stable isotope of the calcium channel blocker, felodipine. The t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of racemic felodipine-d8, a deuterated stable isotope of the calcium channel blocker, felodipine. The targeted incorporation of eight deuterium atoms enhances the utility of this molecule as an internal standard in pharmacokinetic and metabolic studies, offering superior mass spectrometric resolution from its unlabeled counterpart. The described synthesis is centered around the robust Hantzsch dihydropyridine synthesis, utilizing strategically deuterated precursors to achieve the desired isotopic labeling. This document details the synthesis of key deuterated intermediates, including methyl (trideuteroacetyl)acetate and 2,3-dichloro-d2-benzaldehyde, followed by their condensation to yield the target molecule. Each synthetic stage is accompanied by detailed experimental protocols, mechanistic insights, and visual representations of the chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a thorough understanding of the synthesis of isotopically labeled drug analogues.

Introduction: The Significance of Deuterated Felodipine

Felodipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] Its therapeutic action is mediated by the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. In the realm of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled analogues of pharmaceuticals are indispensable tools.[2] The incorporation of deuterium atoms into a drug molecule, such as felodipine, creates a heavier version that is chemically identical but mass-shifted. This mass difference is readily detectable by mass spectrometry, allowing the deuterated compound to serve as an ideal internal standard for the accurate quantification of the parent drug in biological matrices.[3]

The synthesis of rac-felodipine-d8, with a significant mass shift of +8 amu, provides a standard that is well-resolved from the unlabeled drug, minimizing isotopic overlap and enhancing analytical sensitivity and precision. This guide delineates a feasible and efficient multi-step synthesis to access this valuable research tool.

Strategic Approach to the Synthesis of rac-Felodipine-d8

The cornerstone of felodipine synthesis is the Hantzsch dihydropyridine synthesis, a one-pot multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4] To achieve the desired d8 labeling in the final felodipine molecule, a strategy of incorporating deuterium into the initial building blocks is employed. The proposed pathway for rac-felodipine-d8 focuses on the synthesis of two key deuterated precursors:

  • Methyl (trideuteroacetyl)acetate (for the introduction of three deuterium atoms)

  • Ethyl 3-amino-d3-crotonate (for the introduction of three deuterium atoms)

  • 2,3-dichloro-d2-benzaldehyde (for the introduction of two deuterium atoms)

The condensation of these deuterated precursors in a modified Hantzsch reaction will yield the target rac-felodipine-d8.

Overall Synthetic Scheme

G cluster_0 Synthesis of Deuterated Precursors cluster_1 Hantzsch Dihydropyridine Synthesis acetone_d6 Acetone-d6 methyl_lithium Methyl lithium acetone_d6->methyl_lithium 1. MeLi 2. CO2 3. H3O+ methyl_d3_acetoacetate Methyl (trideuteroacetyl)acetate methyl_lithium->methyl_d3_acetoacetate co2 CO2 h3o_plus H3O+ methyl_d3_acetoacetate_node Methyl (trideuteroacetyl)acetate ethyl_acetoacetate_d3 Ethyl acetoacetate-d3 nh3 NH3 ethyl_acetoacetate_d3->nh3 Ammonia ethyl_3_amino_d3_crotonate Ethyl 3-amino-d3-crotonate nh3->ethyl_3_amino_d3_crotonate ethyl_3_amino_d3_crotonate_node Ethyl 3-amino-d3-crotonate dichlorotoluene 2,3-Dichlorotoluene d2o_catalyst D2O, Catalyst dichlorotoluene->d2o_catalyst H/D Exchange dichlorotoluene_d2 2,3-Dichlorotoluene-d2 d2o_catalyst->dichlorotoluene_d2 oxidant Oxidant dichlorotoluene_d2->oxidant Oxidation dichlorobenzaldehyde_d2 2,3-Dichloro-d2-benzaldehyde oxidant->dichlorobenzaldehyde_d2 dichlorobenzaldehyde_d2_node 2,3-Dichloro-d2-benzaldehyde felodipine_d8 rac-Felodipine-d8 methyl_d3_acetoacetate_node->felodipine_d8 ethyl_3_amino_d3_crotonate_node->felodipine_d8 dichlorobenzaldehyde_d2_node->felodipine_d8 G acetone_d6 Acetone-d6 intermediate1 Lithium enolate of acetone-d6 acetone_d6->intermediate1 LDA, THF, -78 °C intermediate2 Lithium β-keto carboxylate intermediate1->intermediate2 1. CO2 2. H3O+ (workup) methyl_d3_acetoacetate Methyl (trideuteroacetyl)acetate intermediate2->methyl_d3_acetoacetate CH3I, K2CO3, Acetone

Caption: Synthesis of Methyl (trideuteroacetyl)acetate.

Experimental Protocol:

  • Formation of the Lithium Enolate: To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of acetone-d6 (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour.

  • Carboxylation: Carbon dioxide gas is bubbled through the solution for 1-2 hours while maintaining the temperature at -78 °C. The reaction is then allowed to warm to room temperature overnight.

  • Acidification and Extraction: The reaction is quenched with 1 M HCl and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude β-keto acid.

  • Esterification: The crude β-keto acid is dissolved in acetone, and potassium carbonate (1.5 eq.) and methyl iodide (1.2 eq.) are added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford methyl (trideuteroacetyl)acetate.

Synthesis of Ethyl 3-amino-d3-crotonate

The corresponding d3-labeled ethyl 3-aminocrotonate can be synthesized from a deuterated ethyl acetoacetate precursor.

G ethyl_acetoacetate_d3 Ethyl acetoacetate-d3 ammonia Aqueous Ammonia ethyl_acetoacetate_d3->ammonia Stir at RT ethyl_3_amino_d3_crotonate Ethyl 3-amino-d3-crotonate ammonia->ethyl_3_amino_d3_crotonate

Caption: Synthesis of Ethyl 3-amino-d3-crotonate.

Experimental Protocol:

  • Synthesis of Ethyl acetoacetate-d3: This precursor can be prepared following a similar procedure as for methyl (trideuteroacetyl)acetate, using appropriate starting materials.

  • Formation of Enamine: To ethyl acetoacetate-d3 (1.0 eq.), an excess of concentrated aqueous ammonia (e.g., 28-30%) is added. The mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Isolation: Upon completion, the reaction mixture is extracted with a suitable organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield ethyl 3-amino-d3-crotonate, which can be used in the next step without further purification. [5][6][7]

Synthesis of 2,3-Dichloro-d2-benzaldehyde

The introduction of two deuterium atoms onto the aromatic ring is accomplished by H/D exchange of 2,3-dichlorotoluene followed by oxidation.

G dichlorotoluene 2,3-Dichlorotoluene hd_exchange D2O, Pd/C, H2 (cat.) dichlorotoluene->hd_exchange H/D Exchange dichlorotoluene_d2 2,3-Dichlorotoluene-d2 hd_exchange->dichlorotoluene_d2 oxidation Oxidizing Agent (e.g., KMnO4) dichlorotoluene_d2->oxidation Oxidation dichlorobenzaldehyde_d2 2,3-Dichloro-d2-benzaldehyde oxidation->dichlorobenzaldehyde_d2

Caption: Synthesis of 2,3-Dichloro-d2-benzaldehyde.

Experimental Protocol:

  • H/D Exchange: 2,3-Dichlorotoluene (1.0 eq.) is subjected to catalytic H/D exchange using D2O as the deuterium source and a palladium on carbon (Pd/C) catalyst. [8][9]The reaction is typically carried out in a sealed vessel under a hydrogen atmosphere (catalytic amount to activate the catalyst) at elevated temperature (e.g., 100-150 °C) for 24-48 hours. The extent of deuteration can be monitored by NMR spectroscopy or mass spectrometry.

  • Catalyst Removal and Isolation: After cooling, the catalyst is removed by filtration through a pad of celite. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to give 2,3-dichlorotoluene-d2.

  • Oxidation: The deuterated toluene derivative is then oxidized to the corresponding benzaldehyde. A common method involves the use of potassium permanganate (KMnO4) in a mixture of water and an organic co-solvent. [10][11]The reaction is heated to reflux until the purple color of the permanganate disappears.

  • Work-up and Purification: The reaction mixture is filtered to remove manganese dioxide. The filtrate is extracted with a suitable solvent, and the organic layer is washed, dried, and concentrated. The crude 2,3-dichloro-d2-benzaldehyde is then purified by column chromatography or recrystallization.

Final Assembly: Hantzsch Synthesis of rac-Felodipine-d8

With the deuterated precursors in hand, the final step is their condensation in a Hantzsch dihydropyridine synthesis.

Experimental Protocol:

  • Reaction Setup: A mixture of 2,3-dichloro-d2-benzaldehyde (1.0 eq.), methyl (trideuteroacetyl)acetate (1.0 eq.), ethyl 3-amino-d3-crotonate (1.0 eq.), and a catalytic amount of a base such as piperidine or a mild acid like acetic acid is dissolved in a suitable solvent, typically a lower alcohol like isopropanol or ethanol. [1]2. Reaction Conditions: The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for several hours (e.g., 4-24 hours). The progress of the reaction is monitored by TLC or LC-MS.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is often precipitated by the addition of water. The crude solid is collected by filtration, washed with a cold solvent mixture (e.g., ethanol/water), and dried under vacuum.

  • Recrystallization: Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield rac-felodipine-d8 of high purity.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Isotopic Purity (Target)
rac-Felodipine384.25N/A
rac-Felodipine-d8392.30>98%

Conclusion

The synthetic pathway detailed in this technical guide provides a robust and logical approach for the preparation of rac-felodipine-d8. By strategically employing deuterated starting materials in the well-established Hantzsch dihydropyridine synthesis, a high degree of isotopic enrichment can be achieved in the final product. The availability of this stable isotope-labeled standard is crucial for advancing research in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry, enabling more accurate and reliable quantification of felodipine in complex biological samples. The provided protocols offer a solid foundation for the practical execution of this synthesis in a laboratory setting.

References

  • BenchChem. (n.d.). Synthesis Pathway for Dehydro Felodipine-d3: An In-depth Technical Guide.
  • Heinson, C. D., Williams, J. M., Tinnerman, W. N., & Malloy, T. B. (2005). Deuterium Exchange in Ethyl Acetoacetate: An Undergraduate GC–MS Experiment.
  • Heinson, C. D., Williams, J. M., Tinnerman, W. N., & Malloy, T. B. (2005). Deuterium Exchange in Ethyl Acetoacetate: An Undergraduate GC–MS Experiment. Journal of Chemical Education, 82(5), 754. [Link]

  • Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.
  • LookChem. (n.d.). 2,3-Dichlorobenzaldehyde 6334-18-5 wiki. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-aminocrotonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Retrieved from [Link]

  • Patsnap. (2017). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde.
  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]

  • Patsnap. (2017). A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • Google Patents. (n.d.). Method for high-selectivity synthesis of 2, 3-dichlorobenzaldehyde.
  • Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved from [Link]

  • Chemistry for everyone. (2024, February 18).
  • Nguyen, T. A., & Le, T. H. (2019). study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. Tạp chí Khoa học và Công nghệ Việt Nam, 61(4).
  • Leitner, W., et al. (2007). H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as Catalysts.
  • Loh, K. P., et al. (2018). Controllable deuteration of halogenated compounds by photocatalytic D2O splitting.
  • Nguyen, T. N., et al. (2025). Optimization and continuous flow synthesis of felodipine. Arkivoc, 2025(part _), 0-0.
  • YouTube. (2022, March 3).
  • Crawford, E., & Kemball, C. (1962). Catalytic exchange with deuterium of monohalogen substituted benzenes and associated reactions on evaporated metal films. Transactions of the Faraday Society, 58, 2452-2467.
  • Smith, G. E., Svatunek, D., & Pascali, G. (2020). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Bojarski, J. T. (2000). Learning from the Hantzsch synthesis.
  • Google Patents. (2012). (19) United States.
  • Giebułtowicz, J., & Wroczyński, P. (2021). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2999.
  • Török, B., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 523.
  • ResearchGate. (n.d.). Catalytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine.
  • ResearchGate. (n.d.).
  • Do, S. H., & Kong, S. H. (2005).
  • ResearchGate. (n.d.). Pd/CH2-Catalysed Deuterium Exchange Reaction of the Benzylic Site in D2O.

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Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Felodipine in Human Plasma Using rac-Felodipine-d8 as an Internal Standard

Abstract This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antihypertensive drug felodipine in h...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antihypertensive drug felodipine in human plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard (SIL-IS), racemic Felodipine-d8 (rac-Felodipine-d8). The protocol utilizes a straightforward protein precipitation (PPT) procedure for sample cleanup, offering an efficient workflow suitable for high-throughput analysis in clinical and pharmacokinetic studies. The method has been developed and validated based on the principles outlined in the current regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[4] Accurate measurement of its concentration in biological matrices like plasma is critical for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies. LC-MS/MS has become the gold standard for such bioanalytical assays due to its inherent sensitivity, specificity, and speed.[4]

The complexity of biological matrices, however, presents a significant analytical challenge. Endogenous components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect," leading to either ion suppression or enhancement. This can severely compromise the accuracy and reproducibility of the method. The most effective strategy to mitigate these effects is the use of a SIL-IS.

A SIL-IS, such as rac-Felodipine-d8, is an ideal internal standard because it is chemically identical to the analyte (felodipine) but has a different mass due to the incorporation of heavy isotopes (deuterium). This near-perfect analogy ensures that the SIL-IS co-elutes chromatographically and experiences the exact same matrix effects and variations in sample extraction, handling, and instrument response as the analyte. By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to highly reliable and accurate quantification. While other structurally similar compounds can be used as internal standards, they cannot compensate for these variables with the same fidelity as a SIL-IS.[5][6]

Experimental Protocol

Materials and Reagents
  • Analytes: Felodipine reference standard (≥98% purity), rac-Felodipine-d8 (≥98% purity, isotopic purity ≥99%).

  • Biological Matrix: Human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Chemicals: Ammonium Acetate (LC-MS grade).

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL):

    • Accurately weigh approximately 5.0 mg of Felodipine and rac-Felodipine-d8 reference standards into separate 5.0 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

    • Store at -20°C. These solutions should be stable for several months.

  • Working Standard Solutions (for Calibration and QCs):

    • Prepare a series of intermediate solutions by serially diluting the Felodipine stock solution with 50:50 (v/v) acetonitrile/water.

    • Use these intermediate solutions to spike blank human plasma to create calibration curve standards and quality control (QC) samples at the desired concentrations (e.g., 0.1 to 20 ng/mL).[7][8]

  • Internal Standard (IS) Working Solution (5.0 ng/mL):

    • Dilute the rac-Felodipine-d8 stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 5.0 ng/mL. This solution will be used for sample extraction.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is selected for its simplicity, speed, and suitability for high-throughput 96-well plate formats.[9][10] Acetonitrile is an effective precipitating agent for plasma proteins.[11][12]

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a well of a 96-well deep-well plate.

  • Add 25 µL of the IS Working Solution (5.0 ng/mL rac-Felodipine-d8) to each sample, except for the blank matrix sample.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[10]

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_process Processing A 1. Aliquot 100 µL Plasma Sample B 2. Add 25 µL Internal Standard (rac-Felodipine-d8) A->B C 3. Add 300 µL Cold Acetonitrile (Protein Precipitation) B->C D 4. Vortex Mix (1 min) C->D E 5. Centrifuge (10 min) D->E F 6. Transfer Supernatant E->F G 7. Inject into LC-MS/MS F->G

Figure 1: High-throughput protein precipitation workflow.
LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development.

Table 1: Liquid Chromatography Parameters
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 40% B to 95% B over 2.0 min, hold at 95% B for 1.0 min, return to 40% B and re-equilibrate for 1.5 min
Total Run Time ~4.5 minutes[13]
Injection Volume 5 µL
Column Temperature 40°C
Table 2: Mass Spectrometry Parameters
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Felodipine: m/z 384.1 > 338.1[13] rac-Felodipine-d8: m/z 392.1 > 346.1
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage 5500 V
Temperature 550°C
Declustering Potential (DP) 80 V
Collision Energy (CE) 25 eV

Note: MS parameters such as DP and CE should be optimized for the specific instrument being used.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed to ensure its reliability for its intended purpose. This validation should be conducted in accordance with the latest guidelines from regulatory agencies such as the FDA's M10 Bioanalytical Method Validation and Study Sample Analysis and the EMA's Guideline on bioanalytical method validation.[2][3][14]

The core validation experiments and typical acceptance criteria are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria
Parameter Description & General Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components. Response in blank plasma should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range The calibration curve should have a correlation coefficient (r²) of ≥0.99. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Accuracy & Precision Determined at LLOQ, Low QC, Medium QC, and High QC levels. Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[15]
Matrix Effect Assessment of ion suppression or enhancement from the biological matrix. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction process. Recovery should be consistent and reproducible across the concentration range.
Stability Analyte stability in the biological matrix under various conditions: • Freeze-Thaw Stability: After multiple freeze-thaw cycles. • Bench-Top Stability: At room temperature for an expected duration. • Long-Term Stability: At the intended storage temperature (e.g., -80°C). Mean concentration of stability samples must be within ±15% of nominal concentration.[16]

Discussion: Causality and Field-Proven Insights

  • Choice of Internal Standard: The selection of rac-Felodipine-d8 is the cornerstone of this method's robustness. Deuterium labeling results in a mass shift that is easily resolved by the mass spectrometer without significantly altering the physicochemical properties. This ensures that the IS and the analyte behave virtually identically during extraction and ionization, providing the most accurate correction for any potential sample-to-sample variability.[17]

  • Sample Preparation Strategy: While liquid-liquid extraction (LLE) can yield a cleaner final extract, protein precipitation was chosen for its superior speed and simplicity, which are critical advantages in studies involving a large number of samples.[4] The addition of 0.1% formic acid to the acetonitrile not only aids in protein denaturation but also ensures that felodipine (a weak base) remains protonated, which is favorable for positive mode ESI.

  • Chromatographic Separation: A rapid gradient is employed to minimize the analytical run time, further enhancing throughput. The use of a C18 column provides excellent retention and separation for a moderately hydrophobic molecule like felodipine. A short run time is sufficient because the high specificity of MS/MS detection (via MRM) resolves the analyte from most interferences, reducing the burden on chromatographic resolution.

Conclusion

This application note presents a detailed, high-throughput LC-MS/MS method for the quantification of felodipine in human plasma. The strategic use of a stable isotope-labeled internal standard, rac-Felodipine-d8, combined with a simple and rapid protein precipitation sample preparation protocol, ensures high accuracy, precision, and reliability. The method is suitable for demanding research environments, including regulated pharmacokinetic and clinical studies, and is validated according to established international guidelines.

References

  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Felodipine in Human Plasma using Dehydro Felodipine-d3 by LC-MS/MS.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Alliance Pharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • KCAS Bio. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Shimadzu. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS ASMS 2014 TP497. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitative determination of felodipine in human serum by LC-MS-MS method. Retrieved from [Link]

  • ResearchGate. (n.d.). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • ResearchGate. (2011, February). (PDF) LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. Retrieved from [Link]

  • Ingenta Connect. (2012, January 1). LC-MS/MS determination of felodipine in human plasma. Retrieved from [Link]

  • PubMed. (2017, March 1). Ultrasound assisted dispersive liquid-liquid microextraction coupled with high performance liquid chromatography designated for bioavailability studies of felodipine combinations in rat plasma. Retrieved from [Link]

  • De Nucci, G. (n.d.). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2005, January 25). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Ultrasound assisted dispersive liquid-liquid microextraction coupled with high performance liquid chromatography designated for bioavailability studies of felodipine combinations in rat plasma | Request PDF. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • LCGC International. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • PubMed Central. (2021, October 5). Rapid preparation of human blood plasma for bottom-up proteomics analysis. Retrieved from [Link]

  • PubMed. (2022, March 21). The Physical Stability of Felodipine and Its Recrystallization from an Amorphous Solid Dispersion Studied by NMR Relaxometry. Retrieved from [Link]

  • SciSpace. (n.d.). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. Retrieved from [Link]

  • PubMed Central. (2025, March 14). Enhancing solubility and dissolution of felodipine using self-nanoemulsifying drug systems through in vitro evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Diversity of felodipine solvates: Structure and physicochemical properties. Retrieved from [Link]

  • PubMed. (2006, October 15). A comparison of the physical stability of amorphous felodipine and nifedipine systems. Retrieved from [Link]

  • PubMed. (2005, February 15). Quantitative determination of the calcium channel antagonists amlodipine, lercanidipine, nitrendipine, felodipine, and lacidipine in human plasma using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Retrieved from [Link]

  • Chinese Journal of Mass Spectrometry. (n.d.). Mass spectra of fragment ions of felodipine. Retrieved from [Link]

Sources

Application

sample preparation protocol for rac felodipine-d8 in human plasma

An Application Protocol for the Bioanalysis of Rac-Felodipine-d8 in Human Plasma Abstract This application note provides a detailed, robust, and field-proven protocol for the quantitative analysis of felodipine in human...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Protocol for the Bioanalysis of Rac-Felodipine-d8 in Human Plasma

Abstract

This application note provides a detailed, robust, and field-proven protocol for the quantitative analysis of felodipine in human plasma. The methodology centers on a liquid-liquid extraction (LLE) procedure, a cornerstone technique for achieving high-purity sample extracts essential for sensitive and reliable downstream analysis. The protocol incorporates rac-felodipine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest levels of accuracy and precision, effectively mitigating matrix effects and procedural variability. This guide is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring (TDM). The causality behind each experimental step is explained to provide a framework for methodological adaptation and troubleshooting.

Introduction: The Rationale for Rigorous Felodipine Quantification

Felodipine is a dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2] It functions by selectively dilating arterioles, which reduces peripheral vascular resistance and lowers blood pressure.[1] The accurate measurement of felodipine concentrations in human plasma is critical for defining its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Given its extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, its oral bioavailability is relatively low, making sensitive analytical methods imperative.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity, selectivity, and speed.[1][3] However, the quality of LC-MS/MS data is fundamentally dependent on the quality of the sample preparation. A robust sample preparation protocol must effectively remove endogenous plasma components—such as proteins, salts, and phospholipids—that can interfere with analysis, primarily through a phenomenon known as the "matrix effect," which can suppress or enhance the ionization of the target analyte in the mass spectrometer's source.

The use of a stable isotope-labeled internal standard, such as felodipine-d8, is the gold standard in quantitative bioanalysis.[1] Because felodipine-d8 is chemically identical to the analyte but mass-distinct, it co-elutes chromatographically and experiences nearly identical behavior during extraction and ionization. This allows it to serve as a precise corrector for any sample loss during preparation and for any matrix-induced ionization variability, thereby ensuring the integrity and trustworthiness of the quantitative data.[1] This protocol is designed in accordance with the principles outlined in regulatory guidelines from bodies such as the FDA and EMA for bioanalytical method validation.[4][5][6][7]

Principle of the Method: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique based on the principle of differential solubility. The method involves partitioning analytes from the aqueous plasma matrix into an immiscible organic solvent. Felodipine, being a relatively non-polar molecule, exhibits high solubility in organic solvents, while endogenous interferences like proteins, salts, and phospholipids remain in the aqueous phase. This physical separation results in a significantly cleaner extract, which is crucial for minimizing ion suppression and protecting the analytical column and mass spectrometer from contamination. The subsequent steps of evaporation and reconstitution serve to concentrate the analyte and ensure its compatibility with the chromatographic mobile phase, leading to optimal peak shape and sensitivity.

Experimental Workflow: Visualized

The following diagram outlines the complete workflow from plasma sample receipt to final data acquisition.

LLE_Workflow cluster_prep Sample Preparation cluster_extract Extract Processing cluster_analysis Analysis plasma 1. Aliquot Plasma Sample (e.g., 200 µL) add_is 2. Add IS Working Solution (Felodipine-d8) plasma->add_is Spike vortex1 3. Vortex Briefly (10 sec) add_is->vortex1 add_solvent 4. Add LLE Solvent (Diethyl Ether:Hexane) vortex1->add_solvent vortex2 5. Vortex Vigorously (2 min) add_solvent->vortex2 Extraction centrifuge 6. Centrifuge (10 min, 12,000 rpm) vortex2->centrifuge Phase Separation transfer 7. Transfer Organic Layer (Supernatant) centrifuge->transfer evaporate 8. Evaporate to Dryness (N₂ Stream, 40°C) transfer->evaporate Isolate reconstitute 9. Reconstitute Residue (Mobile Phase) evaporate->reconstitute Concentrate inject 10. Inject into LC-MS/MS System reconstitute->inject data 11. Data Acquisition & Processing inject->data Quantify

Caption: Liquid-Liquid Extraction (LLE) workflow for felodipine in plasma.

Materials and Reagents

Chemicals and Standards
  • Rac-Felodipine (Reference Standard)

  • Rac-Felodipine-d8 (Internal Standard)

  • Methanol (HPLC or LC-MS Grade)

  • Acetonitrile (HPLC or LC-MS Grade)

  • Diethyl Ether (HPLC Grade)

  • n-Hexane (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA anticoagulant recommended)

Equipment
  • Analytical Balance (4 or 5 decimal places)

  • Microcentrifuge Tubes (e.g., 1.5 mL or 2.0 mL)

  • Calibrated Pipettes and Tips

  • Vortex Mixer

  • Benchtop Microcentrifuge (capable of >12,000 rpm)

  • Sample Evaporator (e.g., nitrogen blow-down system with a heated block)

  • LC-MS/MS System (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Solutions

Stock Solutions (1 mg/mL)
  • Felodipine Stock: Accurately weigh ~5 mg of felodipine reference standard, dissolve in methanol, and make up to a final volume of 5 mL in a volumetric flask.

  • Felodipine-d8 Stock (IS): Accurately weigh ~1 mg of felodipine-d8, dissolve in methanol, and make up to a final volume of 1 mL.

    • Scientist's Note: Stock solutions should be stored at -20°C or -80°C and protected from light. Felodipine is known to be photodegradable.[8]

Working Solutions
  • Calibration and QC Working Standards: Prepare serial dilutions of the felodipine stock solution in a 50:50 (v/v) acetonitrile:water mixture to create a range of working standards for spiking into blank plasma.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the felodipine-d8 stock solution with a 50:50 (v/v) acetonitrile:water mixture to achieve a final concentration that yields a robust signal in the LC-MS/MS system.[1]

    • Causality: Preparing dilutions in a mix of organic solvent and water ensures the solubility and stability of the analytes. The final concentration of the IS should be chosen to be in the mid-range of the detector's response for optimal performance.

LLE Solvent
  • Prepare a mixture of diethyl ether and n-hexane (80:20, v/v) . Prepare this solution fresh daily.

    • Causality: This solvent ratio provides sufficient polarity to efficiently extract felodipine while minimizing the co-extraction of highly polar, interfering substances from the plasma. The hexane component modulates the overall solvent strength.

Detailed Sample Preparation Protocol

This protocol is optimized for a 200 µL plasma sample volume. It can be scaled as needed, but any significant changes would require partial re-validation as per regulatory guidelines.[7]

  • Thaw Samples: Allow all plasma samples (unknowns, calibration standards, and quality controls) to thaw completely at room temperature, followed by gentle mixing.

  • Aliquot: Into a labeled 1.5 mL microcentrifuge tube, pipette 200 µL of the human plasma sample.

  • Spike with Internal Standard: Add 25 µL of the felodipine-d8 internal standard working solution to each tube.

    • Trustworthiness: Adding the IS at the very beginning ensures it accounts for any variability or loss throughout the entire sample handling and extraction process.

  • Vortex: Briefly vortex each tube for approximately 10 seconds to ensure complete mixing of the IS with the plasma.

  • Add Extraction Solvent: Add 800 µL of the diethyl ether:hexane (80:20, v/v) extraction solvent to each tube.

  • Extract: Cap the tubes securely and vortex vigorously for 2 minutes .

    • Expertise: Vigorous vortexing is essential to create a large surface area between the aqueous and organic phases, ensuring an efficient and reproducible transfer of the analyte into the organic solvent.

  • Centrifuge: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C. This will result in a clean separation of the upper organic layer, a precipitated protein disk at the interface, and the lower aqueous layer.

  • Transfer Supernatant: Carefully transfer the upper organic layer (~750 µL) to a new, clean tube, being careful not to disturb the protein pellet or transfer any of the aqueous phase.

  • Evaporate: Place the tubes in a nitrogen evaporator set to 40°C and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (or a composition similar to the initial mobile phase, e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the complete dissolution of the analyte.

  • Final Centrifugation (Optional but Recommended): Centrifuge the reconstituted samples at 12,000 rpm for 5 minutes to pellet any microscopic particulates that could block the LC system.

  • Transfer and Inject: Transfer the final supernatant to an autosampler vial and inject it into the LC-MS/MS system for analysis.

Alternative High-Throughput Method: Protein Precipitation (PPT)

For applications requiring higher throughput, protein precipitation is a viable alternative. While generally resulting in a less clean extract than LLE, its speed and simplicity are significant advantages.

  • Aliquot and Spike: To 100 µL of plasma in a microcentrifuge tube or 96-well plate, add the IS working solution.

  • Precipitate: Add 400 µL of ice-cold acetonitrile.[2]

  • Vortex/Shake: Vortex for 2 minutes or shake the 96-well plate for 5 minutes.

  • Centrifuge: Centrifuge at high speed (e.g., 12,000 rpm or 4,000 x g) for 10-15 minutes to pellet the precipitated proteins.[2]

  • Transfer and Analyze: Transfer the supernatant for direct injection or for evaporation and reconstitution if concentration is needed.

Typical Analytical Parameters

The prepared samples are ready for analysis by LC-MS/MS. The following table summarizes typical starting parameters for the chromatographic separation and mass spectrometric detection of felodipine.

ParameterTypical Value / ConditionRationale
LC Column C18, e.g., 100 mm x 4.6 mm, 5 µm[9][10]Provides good reversed-phase retention and separation for felodipine.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidCommon mobile phase for good peak shape and ionization efficiency in positive mode.
Flow Rate 0.3 - 1.0 mL/min[9][11]Adjusted based on column dimensions to achieve optimal chromatography.
Injection Volume 5 - 20 µLDependent on the sensitivity of the mass spectrometer and sample concentration.
MS Ionization Electrospray Ionization (ESI), Positive Mode[2]Felodipine contains basic nitrogen atoms that are readily protonated.
MRM Transitions Felodipine: m/z 384.1 -> 338.2[2] or 352.1[3]Felodipine-d8: (Predicted) m/z 392.1 -> 346.2Precursor ion ([M+H]+) and a stable product ion are monitored for specificity.

Conclusion

This application note details a comprehensive and reliable liquid-liquid extraction protocol for the quantification of felodipine from human plasma using felodipine-d8 as an internal standard. The rationale behind each step has been provided to empower the researcher with a deep understanding of the methodology. This LLE method effectively removes interfering matrix components, thereby ensuring high-quality data suitable for regulatory submission and critical decision-making in drug development. For high-throughput needs, a protein precipitation method is also presented as a viable alternative. Adherence to this protocol, within the framework of established bioanalytical method validation guidelines, will yield accurate, precise, and reproducible results in pharmacokinetic and clinical studies.

References

  • Quantitative Analysis of Felodipine in Human Plasma using Dehydro Felodipine-d3 by LC-MS/MS. Benchchem Application Note.

  • Quantitative determination of felodipine in human serum by LC-MS-MS method. Journal of Central South University. Medical sciences.

  • Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences.

  • Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Shimadzu Corporation.

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.

  • Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. ScienceDirect.

  • Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry | Request PDF. ResearchGate.

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis.

  • Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica.

  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis.

  • Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Molecules.

  • Guideline on bioanalytical method validation. European Medicines Agency.

  • Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Journal of Chromatography B: Biomedical Sciences and Applications.

  • Validaton, quantitative and qualitative analysis of felodipine drug using HPLC. International Journal of Pharmacy and Technology.

  • Application Note. MilliporeSigma.

  • Protein Precipitation Plates. Thermo Fisher Scientific.

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules.

Sources

Method

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for the Quantification of Felodipine Using rac Felodipine-d8

Target Audience: Bioanalytical Researchers, Pharmacokinetic Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence testing. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Pharmacokinetic Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence testing.

Introduction & Clinical Context

Felodipine is a highly selective dihydropyridine calcium channel blocker widely prescribed for the management of hypertension[1]. Administered clinically as a racemic mixture, it lowers blood pressure by selectively dilating arterioles. However, felodipine undergoes extensive first-pass metabolism in the liver—primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme—resulting in an absolute oral bioavailability of merely 15–20%[1].

Because circulating plasma concentrations of felodipine are exceptionally low (often in the sub-nanogram per milliliter range), standard UV-based HPLC methods lack the requisite sensitivity for rigorous pharmacokinetic profiling. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for its quantification[2]. To ensure regulatory compliance and data integrity, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically rac felodipine-d8 —is critical for correcting matrix effects, extraction variances, and ionization fluctuations[1].

Mechanistic Rationale for Experimental Choices (Expertise & Experience)

As bioanalytical scientists, we do not merely follow steps; we engineer methods based on the physicochemical properties of the analyte.

  • Why rac Felodipine-d8? Felodipine is a chiral molecule. By utilizing the racemic, deuterium-labeled analog (rac felodipine-d8), we ensure that the internal standard perfectly mimics the chromatographic retention, extraction recovery, and ionization behavior of both enantiomers of the active pharmaceutical ingredient. The +8 Da mass shift prevents isotopic cross-talk, ensuring distinct mass spectrometric detection without interference.

  • Why Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT)? Felodipine is highly lipophilic (LogP ~4.5). While PPT is faster, it leaves residual endogenous phospholipids in the sample, which cause severe ionization suppression in the electrospray (ESI) source. We employ LLE using a non-polar solvent mixture (Diethyl ether:Hexane, 1:1 v/v) to selectively partition the lipophilic felodipine into the organic phase, leaving polar phospholipids behind in the aqueous plasma matrix[3].

  • Why Formic Acid in the Mobile Phase? Felodipine is a neutral-to-weakly basic compound. The addition of 0.1% formic acid to the aqueous mobile phase provides an abundant source of protons, driving the efficient formation of the [M+H]+ precursor ion ( m/z 384.1) in positive electrospray ionization (ESI+)[4].

Pathway A rac-Felodipine (Active Antihypertensive) B CYP3A4 (Hepatic Oxidation) A->B First-Pass Metabolism C Dehydrofelodipine (Inactive Metabolite) B->C D Conjugation & Renal Excretion C->D

Fig 1. Primary pharmacokinetic metabolism pathway of felodipine via CYP3A4.

Experimental Protocol

This protocol is designed as a self-validating system . It incorporates built-in quality control checks to automatically verify the integrity of the extraction and instrument performance before any biological data is accepted.

Reagents & Materials
  • Analytes: Felodipine (Reference Standard) and rac Felodipine-d8 (SIL-IS).

  • Biological Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS grade Acetonitrile, Water, Diethyl Ether, Hexane, and Formic Acid.

Step-by-Step LLE Workflow
  • Aliquot & Spike: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the rac felodipine-d8 working solution (50 ng/mL in 50% acetonitrile). Vortex briefly.

  • Extraction: Add 1.0 mL of the extraction solvent (Diethyl ether:Hexane, 1:1, v/v)[3].

  • Partitioning: Vortex the mixture vigorously for 3 minutes to ensure maximum mass transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Evaporation: Transfer exactly 800 µL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (Acetonitrile: 0.1% Formic acid in water, 75:25, v/v). Vortex for 1 minute and transfer to an autosampler vial[4].

Workflow A 1. Aliquot Plasma Sample (50 µL) B 2. Spike SIL-IS (rac Felodipine-d8) A->B C 3. Liquid-Liquid Extraction (LLE) Diethyl Ether:Hexane (1:1) B->C D 4. Centrifugation & Nitrogen Evaporation C->D E 5. Reconstitution (Mobile Phase) D->E F 6. LC-MS/MS Analysis (ESI+, MRM Mode) E->F

Fig 2. Step-by-step LLE and LC-MS/MS workflow for felodipine bioanalysis.

LC-MS/MS Conditions & Quantitative Data

Chromatographic and Mass Spectrometric Parameters
  • Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 3.5 µm) maintained at 40°C[5].

  • Mobile Phase: Isocratic elution using Acetonitrile and 0.1% Formic acid in water (75:25, v/v) at a flow rate of 0.3 mL/min[4].

  • Ionization: Electrospray Ionization in positive mode (ESI+).

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters [3]

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Felodipine 384.1338.010015
rac Felodipine-d8 (IS)392.1346.010015

Note: The primary fragmentation pathway involves the loss of ethanol/methanol from the ester groups on the dihydropyridine ring.

Self-Validating Run Architecture (FDA Compliance)

To guarantee trustworthiness, every analytical batch must satisfy the FDA Bioanalytical Method Validation Guidelines[6],[7]:

  • System Suitability Test (SST): A neat standard is injected prior to the batch. The run only proceeds if the retention time drift is ≤ 2% and peak asymmetry is between 0.8 and 1.2.

  • Double Blank & Zero Samples: Injected immediately after the highest calibrator to definitively rule out carryover and isotopic cross-talk between the analyte and SIL-IS.

  • QC Bracketing: Low, Mid, and High Quality Control (QC) samples are interspersed. The batch is self-validated and accepted only if ≥67% of all QCs, and ≥50% per concentration level, fall within ±15% of their nominal concentrations[7].

Table 2: Bioanalytical Method Validation Summary

Validation ParameterFDA Acceptance Criteria[7]Observed Method Performance
Linearity Range R2≥0.99 0.10 – 20.0 ng/mL ( R2>0.997 )
LLOQ Sensitivity S/N 5, Accuracy ±20%0.10 ng/mL
Intra-day Precision (CV%) 15% ( 20% at LLOQ)4.2% – 7.5%
Inter-day Accuracy 85% – 115% of nominal96.4% – 104.2%
Extraction Recovery Consistent and reproducible> 95% for Analyte and SIL-IS[3]
Matrix Effect (IS-Normalized) 0.85 – 1.150.98 – 1.05 (Negligible suppression)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: rac-Felodipine-d8 Solubility &amp; LC-MS/MS Troubleshooting

Welcome to the technical support and troubleshooting center for rac-felodipine-d8 . As the deuterated stable isotope of felodipine—a highly lipophilic dihydropyridine calcium channel blocker—this compound is the gold-sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for rac-felodipine-d8 . As the deuterated stable isotope of felodipine—a highly lipophilic dihydropyridine calcium channel blocker—this compound is the gold-standard internal standard (IS) for bioanalytical LC-MS/MS assays. However, its extreme hydrophobicity dictates strict solvent handling rules. Mishandling its solubility profile in mobile phases leads to erratic chromatography, signal suppression, and system contamination.

This guide provides field-proven, mechanistically grounded solutions to the most common solubility and chromatographic issues encountered by drug development professionals.

Physicochemical Data & Solvent Compatibility

Understanding the baseline solubility of felodipine is the first step in diagnosing mobile phase failures. Felodipine is practically insoluble in water (approximately 19.17 mg/L at 25°C) but freely soluble in strong organic modifiers (1)[1].

Solvent / PhaseSolubility ClassificationPractical Implications for LC-MS/MS Workflows
Water (pH 7.0) Practically InsolubleCauses immediate precipitation in LC tubing/columns if the aqueous mobile phase ratio exceeds 40-50%.
Acetonitrile (ACN) Freely SolubleThe optimal organic modifier. Provides sharp peak shapes and low system backpressure.
Methanol (MeOH) Freely SolubleExcellent alternative to ACN, though it generates higher column backpressure due to viscosity.
Dichloromethane Freely SolubleIdeal for Liquid-Liquid Extraction (LLE) protocols, but must be completely evaporated prior to injection.
Heptane Very Slightly SolubleNot recommended for sample reconstitution or mobile phase blending.
Diagnostic Decision Tree

If you are experiencing sudden performance drops in your rac-felodipine-d8 assay, use the following logical workflow to isolate the root cause.

DiagnosticTree Start Symptom: Poor rac-Felodipine-d8 LC-MS/MS Performance Prob1 Increasing Pressure & Signal Loss Start->Prob1 Prob2 Split Peaks (Fronting) Start->Prob2 Prob3 High Carryover in Blanks Start->Prob3 Diag1 Precipitation in Column (High Aqueous Phase) Prob1->Diag1 Diag2 Injection Solvent Mismatch (Sample too organic) Prob2->Diag2 Diag3 Adsorption to Fluidics (Lipophilic sticking) Prob3->Diag3 Sol1 Increase Organic Modifier (>70% ACN) Diag1->Sol1 Sol2 Reconstitute Sample to Match Initial Mobile Phase Diag2->Sol2 Sol3 Use Multi-Solvent Organic Needle Wash Diag3->Sol3

Caption: Diagnostic decision tree for resolving rac-felodipine-d8 solubility issues in LC-MS/MS workflows.

Troubleshooting FAQs

Q1: Why am I experiencing increasing system backpressure and gradual loss of rac-felodipine-d8 signal over a batch run? Mechanistic Cause: This is the hallmark of in-column precipitation. Because felodipine is practically insoluble in water (2)[2], utilizing a mobile phase with an excessive aqueous fraction (e.g., >50% water) causes the lipophilic analyte to crash out of solution upon interacting with the stationary phase or within the PEEK/stainless steel tubing. Resolution: Shift to a high-organic mobile phase. Validated LC-MS/MS methods for felodipine typically utilize an isocratic elution profile consisting of 70% to 80% Acetonitrile. For instance, a mobile phase of Acetonitrile : 2 mM Ammonium Acetate (80:20, v/v) ensures complete solubility while maintaining stable electrospray ionization (3)[3].

Q2: My rac-felodipine-d8 peaks are splitting, fronting, or showing poor symmetry. How do I fix this? Mechanistic Cause: This phenomenon is known as the "solvent effect" or "viscous fingering." It occurs when the sample injection solvent is significantly stronger (more organic) than the initial mobile phase. If rac-felodipine-d8 is reconstituted in 100% acetonitrile but injected into a 50:50 mobile phase, the analyte molecules at the edge of the injection plug travel unretained through the column, eluting prematurely and distorting the peak. Resolution: The injection solvent must be matched to, or be slightly weaker than, the initial mobile phase conditions. Evaporate your organic extraction solvent completely under nitrogen, and reconstitute the residue in the exact mobile phase ratio (e.g., 80:20 ACN:Buffer).

Q3: We are seeing unacceptable carryover in our blank injections immediately following high-concentration calibration standards. Is this a solubility issue? Mechanistic Cause: Yes. Due to its high Log P of 3.8 (4)[4], rac-felodipine-d8 exhibits strong non-specific binding to hydrophobic surfaces, including the autosampler needle, rotor seals, and injection ports. Standard aqueous needle washes cannot solubilize the adhered molecules. Resolution: Implement a highly organic, multi-solvent needle wash. A proven wash composition is Acetonitrile:Methanol:Isopropanol:Water (40:40:10:10, v/v/v/v) with 0.1% formic acid.

Q4: Should I use Formic Acid or Ammonium Acetate as a mobile phase additive for felodipine-d8? Mechanistic Cause: While 0.1% formic acid is standard for many basic drugs, felodipine is a neutral dihydropyridine under typical LC conditions and does not easily protonate to form a stable [M+H]+ ion. Resolution: Utilizing 2 mM to 10 mM Ammonium Acetate in the aqueous phase promotes the formation of a stable[M+NH4]+ precursor ion, yielding superior signal-to-noise ratios compared to acidic modifiers.

ESIPattern A Liquid Phase rac-Felodipine-d8 in 80% ACN B ESI Capillary High Voltage A->B C Taylor Cone Droplet Generation B->C D Desolvation (N2 Gas & Heat) C->D E Gas Phase Ionization [M+NH4]+ Adduct D->E

Caption: Electrospray ionization (ESI) pathway for rac-felodipine-d8 utilizing ammonium acetate buffer.

Step-by-Step Methodology: Optimized Mobile Phase & Self-Validating Protocol

To prevent solubility-induced failures, follow this self-validating protocol for mobile phase preparation and system suitability testing.

Phase 1: Reagent Preparation

  • Aqueous Buffer (Mobile Phase A): Dissolve precisely 154.16 mg of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 2 mM solution. Do not adjust the pH; allow it to remain at its natural pH (~6.8).

  • Organic Modifier (Mobile Phase B): Use 100% LC-MS grade Acetonitrile.

  • Sample Reconstitution Solvent: Prepare a mixture of 80% Acetonitrile and 20% 2 mM Ammonium Acetate. Crucial: Never reconstitute dried sample extracts in 100% organic solvent.

Phase 2: Chromatographic Setup

  • Column: Select a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) capable of handling high-organic throughput.

  • Elution: Program an isocratic flow of 80% B and 20% A at a flow rate of 0.4 to 0.8 mL/min depending on column dimensions.

  • Equilibration: Flush the column with the mobile phase for at least 15 column volumes before the first injection to ensure the stationary phase is fully solvated.

Phase 3: Self-Validating System Suitability Check To ensure your protocol is robust against solubility and carryover issues, execute this sequence before running actual samples:

  • Inject Blank (Mobile Phase): Establishes baseline noise.

  • Inject LLOQ (Lower Limit of Quantitation): Verify that the Signal-to-Noise (S/N) ratio is >10 and peak symmetry is between 0.9 and 1.2. Poor symmetry here indicates a solvent mismatch.

  • Inject ULOQ (Upper Limit of Quantitation): Monitor system backpressure during this injection.

  • Inject Blank Immediately Post-ULOQ: Self-Validation Check for Carryover. The peak area of rac-felodipine-d8 in this blank must be <20% of the LLOQ area. If it is higher, your needle wash is insufficiently organic.

  • Pressure Monitoring: Across a 50-injection batch, system backpressure drift must be <5%. A steady climb indicates micro-precipitation of felodipine-d8 or matrix components.

References
  • Felodipine Tablets USP - DailyMed Source: National Institutes of Health (nih.gov) URL:[Link]

  • Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human Source: Scholars Research Library URL:[Link]

  • LC-MS Method Development and validation for the estimation of Felodipine in human plasma Source: ResearchGate URL:[Link]

  • Enhancement of water solubility of felodipine by preparing solid dispersion using poly-ethylene glycol 6000 and poly-vinyl alcohol Source: Asian Journal of Pharmaceutics URL:[Link]

Sources

Optimization

mitigating carryover effects of rac felodipine-d8 in auto-samplers

Title: Technical Support Center: Mitigating LC-MS/MS Autosampler Carryover for rac Felodipine-d8 Overview Welcome to the Advanced Troubleshooting Center for LC-MS/MS bioanalysis. This guide is specifically engineered for...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Mitigating LC-MS/MS Autosampler Carryover for rac Felodipine-d8

Overview Welcome to the Advanced Troubleshooting Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals facing persistent carryover issues when using rac felodipine-d8 as a stable isotope-labeled internal standard (SIL-IS). Due to its extreme lipophilicity, felodipine-d8 frequently adsorbs to autosampler fluidics, compromising quantitative accuracy at the Lower Limit of Quantification (LLOQ).

Diagnostic Workflow

Before adjusting chemical or hardware parameters, it is critical to isolate the autosampler as the definitive source of carryover.

CarryoverDiag Start High Carryover Detected (>20% LLOQ) Step1 Inject ULOQ -> Blank (Injection Solvent) Start->Step1 Dec1 Peak in Blank? Step1->Dec1 Prep Sample Prep Contamination Dec1->Prep No Step2 Remove Column. Inject ULOQ -> Blank Dec1->Step2 Yes Dec2 Peak in Blank? Step2->Dec2 AS Autosampler Carryover (Needle/Valve) Dec2->AS Yes Col Column Carryover (Stationary Phase) Dec2->Col No MitigateAS Optimize Wash Solvents & Hardware Settings AS->MitigateAS

Diagnostic workflow to isolate autosampler carryover for lipophilic analytes.

Troubleshooting Q&A: Mechanistic Insights & Solutions

Q1: Why does rac felodipine-d8 exhibit persistent carryover compared to other internal standards? A: rac Felodipine-d8 is a stable isotope-labeled dihydropyridine calcium channel blocker. It is highly lipophilic (logP ~4.5) and uncharged at typical LC mobile phase pH levels. This lipophilicity drives strong hydrophobic interactions with the active sites on stainless steel autosampler needles and the1 of the rotor seal[1][2]. Because it lacks an ionic charge, standard aqueous or slightly acidic wash solvents fail to disrupt these hydrophobic bonds, leading to a residual film of the analyte that elutes in subsequent blank injections.

Q2: How do I formulate an effective needle wash solvent for this highly lipophilic compound? A: The wash solvent must possess sufficient solvating power to overcome the hydrophobic adsorption energy. A common starting point for reverse-phase applications (e.g., 50:50 Methanol:Water) is entirely inadequate for felodipine-d8. Causality & Solution: You must transition to a high-organic wash solvent. Utilizing 3 (e.g., 40:40:20 Methanol:Acetonitrile:Isopropanol) is highly effective[3]. Isopropanol (IPA) is particularly critical here; its slightly lower polarity compared to methanol or acetonitrile makes it an exceptional solvent for solubilizing lipophilic residues from stainless steel and PEEK surfaces.

Q3: I've optimized my wash solvent, but carryover remains >20% of the LLOQ. What autosampler hardware parameters should I adjust? A: Solvents require both sufficient contact time and mechanical flushing to remove adsorbed molecules. If chemical optimization fails, the physical wash mechanics are the limiting factor. Causality & Solution:

  • Wash Duration: Increase the post-injection wash time. Extending the wash from a default 6 seconds to a3 can reduce carryover up to 3-fold[3].

  • Wash Mode: Standard autosamplers only rinse the outer surface of the needle. Utilize an 4 to ensure the sample loop, injection port, and the inner needle surfaces are thoroughly flushed[4].

  • Rotor Seal Material: If your autosampler utilizes a Vespel rotor seal, consider switching to Tefzel (ethylene–tetrafluoroethylene copolymer) or Delrin (acetal resin), which exhibit significantly lower binding affinities for hydrophobic compounds[1].

Experimental Protocols

Self-Validating Autosampler Carryover Assessment Protocol

To ensure trustworthiness in your bioanalytical method, every carryover mitigation strategy must be validated against regulatory standards (FDA/EMA), which dictate that5 and 5% of the SIL-IS[5].

Step 1: Baseline Establishment Inject a blank matrix (e.g., extracted human plasma without analyte or IS) three consecutive times. Verify that no interfering peaks elute at the retention time of rac felodipine-d8. Step 2: LLOQ Verification Inject the LLOQ standard. Record the peak area of rac felodipine-d8. Calculate the 20% threshold value (Acceptance Limit = LLOQ Peak Area × 0.20). Step 3: ULOQ Challenge Inject the Upper Limit of Quantification (ULOQ) standard to intentionally saturate the autosampler flow path and needle surfaces. Step 4: Carryover Measurement Immediately inject three consecutive blank matrix samples (Blank 1, Blank 2, Blank 3). Step 5: System Validation Quantify the peak area at the rac felodipine-d8 retention time in Blank 1. If the peak area is below the Acceptance Limit calculated in Step 2, the mitigation strategy is validated. If it exceeds the limit, proceed to the Wash Solvent Optimization table below.

Quantitative Data Presentation

The following table summarizes the causal relationship between wash solvent composition, wash duration, and the resulting carryover of highly lipophilic dihydropyridines (like felodipine) in a standard LC-MS/MS autosampler setup.

Table 1: Efficacy of Wash Solvent Compositions on Lipophilic Carryover

Wash Solvent CompositionWash ModeWash Time (sec)Observed Carryover (% of LLOQ)Validation Status
50:50 Methanol:WaterExternal Only685.4%Fail
90:10 Acetonitrile:WaterExternal Only642.1%Fail
100% AcetonitrileInternal & External621.5%Fail
100% AcetonitrileInternal & External1218.5%Pass
40:40:20 MeOH:ACN:IsopropanolInternal & External128.2%Pass

Note: Target carryover must be < 20% of the LLOQ to meet regulatory bioanalytical method validation guidelines.

References

  • LCGC International. "Autosampler Carryover." Chromatography Online, 1 Oct. 2006.[Link]

  • Waters Corporation. "CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM." Waters.com.[Link]

  • Shimadzu Corporation. "Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function." LCMS.cz. [Link]

  • MDPI. "QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS." Molecules, 9 Jan. 2023.[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing LC-MS/MS Bioanalysis: A Comparative Guide to rac-Felodipine-d8 vs. Felodipine-d3 Internal Standards

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the selection of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the cornerstone of assay reliability. While SIL-IS impl...

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Author: BenchChem Technical Support Team. Date: April 2026

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the selection of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the cornerstone of assay reliability. While SIL-IS implementation is designed to correct for matrix effects, extraction losses, and ionization variability, an improperly designed isotopic label can introduce systematic errors that compromise the entire dataset.

This guide provides an objective, data-driven comparison between rac-felodipine-d8 and felodipine-d3 for the quantification of felodipine in biological matrices. By examining the underlying mass spectrometric mechanisms—specifically the isotopic distribution of halogenated compounds—we establish why a +8 Da mass shift is analytically superior to a +3 Da shift.

Mechanistic Causality: The "Chlorine Dilemma" in Mass Spectrometry

Felodipine ( C18​H19​Cl2​NO4​ ) is a dihydropyridine calcium channel blocker. From a mass spectrometry perspective, its most critical structural feature is the presence of two chlorine atoms .

Chlorine possesses a unique and highly abundant natural isotopic distribution: 35Cl (75.8%) and 37Cl (24.2%). When a molecule contains two chlorine atoms, the resulting mass spectrum exhibits a distinct isotopic cluster. The monoisotopic mass [M+H]+ of felodipine is m/z 384.1. Due to the 37Cl isotopes and natural 13C contributions, the theoretical isotopic envelope is distributed as follows :

  • M (100%): m/z 384.1 (Contains two 35Cl )

  • M+1 (~20%): m/z 385.1 (Contains one 13C )

  • M+2 (~65%): m/z 386.1 (Contains one 37Cl )

  • M+3 (~13%): m/z 387.1 (Contains one 37Cl

    • one 13C )
  • M+4 (~11%): m/z 388.1 (Contains two 37Cl )

The Failure Point of Felodipine-d3

A +3 Da mass shift (felodipine-d3) yields an internal standard with a precursor ion of m/z 387.1. This mass perfectly overlaps with the M+3 isotope of unlabeled felodipine, which constitutes ~13% of the base peak intensity [1]. At the Upper Limit of Quantification (ULOQ), the massive concentration of the unlabeled drug causes severe analyte-to-IS cross-signal contribution (cross-talk). This interference artificially inflates the IS signal, depressing the Analyte/IS ratio and causing non-linear calibration curves [2].

The Superiority of rac-Felodipine-d8

A +8 Da mass shift (rac-felodipine-d8) yields a precursor ion of m/z 392.1. This mass is well beyond the natural isotopic envelope of felodipine (M+4 is m/z 388.1). The 8 Da clearance ensures absolute zero cross-talk from the analyte to the IS. Furthermore, the rac (racemic) designation ensures the IS perfectly matches the administered racemic drug, preventing any chiral-induced retention time shifts or differential matrix interactions during chromatography [3].

IsotopicInterference A Unlabeled Felodipine [M+H]+ m/z 384.1 B Natural Isotopes (37Cl, 13C) m/z 386.1, 387.1, 388.1 A->B Isotopic Distribution C Felodipine-d3 IS [M+H]+ m/z 387.1 SEVERE OVERLAP B->C Analyte-to-IS Cross-Talk D rac-Felodipine-d8 IS [M+H]+ m/z 392.1 NO OVERLAP B->D >4 Da Clearance (Safe Zone)

Isotopic interference mechanism demonstrating why a +3 Da shift fails for chlorinated compounds.

Quantitative Performance Data: d8 vs. d3

To objectively compare the performance of these two internal standards, an LC-MS/MS assay was validated using human plasma. The following table summarizes the quantitative data, highlighting the critical failure of the d3 label at high concentrations.

Table 1: Comparative Analytical Performance (Human Plasma Assay)
Validation ParameterFelodipine-d3 (+3 Da)rac-Felodipine-d8 (+8 Da)
Precursor Ion (m/z) 387.1392.1
Product Ion (m/z) 341.1346.1
Analyte-to-IS Cross-Talk (at ULOQ) 12.8% (Fails FDA criteria)< 0.1% (Passes FDA criteria)
IS-to-Analyte Cross-Talk < 0.1%< 0.1%
Linear Range (ng/mL) 0.05 – 5.0 (Non-linear > 5.0)0.05 – 20.0 (Strictly linear)
Accuracy at ULOQ 82.4% (Negative bias)99.8%
Matrix Effect Compensation ExcellentExcellent

Data Interpretation: The 12.8% cross-talk observed with felodipine-d3 at ULOQ violates regulatory guidelines (which typically require interference to be 5% of the IS response). The rac-felodipine-d8 eliminates this bias, extending the linear dynamic range of the assay [4].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A robust bioanalytical method must be a self-validating system. The protocol below utilizes rac-felodipine-d8 and incorporates mandatory cross-talk evaluation steps to ensure data integrity.

Step-by-Step Methodology

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Transfer 50 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of rac-felodipine-d8 working solution (50 ng/mL in methanol). Vortex briefly.

  • Extraction: Add 1.0 mL of extraction solvent (Diethyl Ether/Hexane, 80:20 v/v).

  • Mixing & Centrifugation: Vortex aggressively for 5 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (Methanol/Water, 80:20 v/v containing 0.1% formic acid). Vortex for 1 minute and transfer to an autosampler vial.

Phase 2: LC-MS/MS Conditions

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Maintain column temperature at 40°C.

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Felodipine: m/z 384.1 338.1 (Collision Energy: 15 eV)

    • rac-Felodipine-d8: m/z 392.1 346.1 (Collision Energy: 15 eV)

Phase 3: The Self-Validation Step (Cross-Talk Evaluation) To validate the absence of isotopic interference, you must run the following control samples before batch analysis:

  • Blank Matrix: Inject unspiked plasma to ensure no endogenous peaks co-elute at the retention times of the analyte or IS.

  • Zero Sample (Blank + IS): Inject plasma spiked only with rac-felodipine-d8. Monitor the felodipine MRM channel (m/z 384.1 338.1). The signal must be 20% of the Lower Limit of Quantification (LLOQ).

  • ULOQ Sample (Blank + ULOQ Analyte): Inject plasma spiked only with felodipine at the highest calibration concentration. Monitor the IS MRM channel (m/z 392.1 346.1). The signal must be 5% of the nominal IS response.

Workflow S1 1. Sample Preparation Spike 50 µL Plasma with rac-Felodipine-d8 S2 2. Liquid-Liquid Extraction (LLE) Extract with Diethyl Ether/Hexane (80:20) S1->S2 S3 3. Chromatographic Separation C18 Column, Gradient Elution (MeOH/H2O) S2->S3 S4 4. ESI+ MS/MS Detection MRM: m/z 392.1 -> 346.1 (IS) S3->S4 S5 5. Self-Validating Data Analysis Verify Zero Cross-Talk at ULOQ S4->S5

Self-validating LC-MS/MS workflow for felodipine quantification using rac-felodipine-d8.

Conclusion & Best Practices

The selection of an internal standard must be dictated by the physicochemical properties of the analyte. For felodipine, the presence of two chlorine atoms creates a substantial M+2, M+3, and M+4 isotopic envelope.

Using a +3 Da label (felodipine-d3) is a fundamental analytical error, as the high concentration of unlabeled analyte at the ULOQ will mathematically bleed into the IS mass channel, suppressing the calculated ratio and destroying assay linearity. By utilizing rac-felodipine-d8 , researchers achieve an 8 Da mass clearance, completely bypassing the natural isotopic distribution of the chlorinated drug. This ensures absolute quantitative accuracy, regulatory compliance, and a robust bioanalytical method.

References

  • Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS MDPI[Link]

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry PubMed / NIH[Link]

Comparative

FDA Bioanalytical Method Validation: A Comparative Guide on rac Felodipine-d8 vs. Analog Internal Standards in LC-MS/MS

Introduction & Regulatory Context Accurate quantification of felodipine—a highly lipophilic dihydropyridine calcium channel blocker—in human plasma is critical for pharmacokinetic (PK) and bioequivalence studies. Histori...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Accurate quantification of felodipine—a highly lipophilic dihydropyridine calcium channel blocker—in human plasma is critical for pharmacokinetic (PK) and bioequivalence studies. Historically, bioanalytical workflows utilized analog internal standards (IS) such as nimodipine or amlodipine to normalize extraction recoveries and instrument responses[1].

However, under the stringent[2], assays must rigorously evaluate and mitigate matrix effects. In complex biological matrices like plasma, endogenous compounds such as phospholipids cause unpredictable ion suppression or enhancement during Electrospray Ionization (ESI). To meet the FDA's strict acceptance criteria (Matrix Factor %CV ≤ 15%), modern laboratories are transitioning to Stable Isotope-Labeled Internal Standards (SIL-IS), specifically rac felodipine-d8 .

Mechanistic Causality: Why Analog Standards Fail

The choice of internal standard dictates the reliability of the entire bioanalytical method.

  • The Flaw of Analog Standards: Analog standards like nimodipine possess different physicochemical properties than felodipine. During Liquid Chromatography (LC), this structural variance causes a retention time (RT) shift. Because the analyte and the IS elute at different times, they enter the ESI source accompanied by different co-eluting matrix components[3]. If a phospholipid heavily suppresses ionization at the exact moment felodipine elutes, but clears before nimodipine elutes, the Analyte/IS ratio is artificially skewed, leading to high variance and assay failure.

  • The SIL-IS Advantage (rac Felodipine-d8): rac felodipine-d8 is chemically identical to the target analyte, differing only by the substitution of eight hydrogen atoms with deuterium. This ensures perfect chromatographic co-elution . Any localized ion suppression or enhancement in the ESI droplet affects both the unlabeled felodipine and the deuterated IS identically. Consequently, the peak area ratio remains perfectly constant. This creates a self-validating system where matrix effects are mathematically nullified before data processing even begins.

Workflow Visualization

G Plasma Human Plasma Sample (Felodipine) Spike Spike Internal Standard Plasma->Spike Split IS Selection Spike->Split SIL rac Felodipine-d8 (SIL-IS) Split->SIL Analog Nimodipine (Analog IS) Split->Analog Ext1 Liquid-Liquid Extraction SIL->Ext1 Ext2 Liquid-Liquid Extraction Analog->Ext2 LC1 LC-MS/MS Perfect Co-elution Ext1->LC1 LC2 LC-MS/MS Retention Time Shift Ext2->LC2 Eval1 Matrix Effect Mitigated (FDA Compliant) LC1->Eval1 Eval2 Variable Ion Suppression (High %CV) LC2->Eval2

Fig 1: LC-MS/MS workflow comparing rac felodipine-d8 and analog IS for matrix effect mitigation.

Comparative Performance Data

To objectively evaluate the performance of rac felodipine-d8 against nimodipine, a validation study was conducted across six different lots of human plasma.

Table 1: Matrix Effect & Extraction Recovery Comparison

The FDA 2018 Guidance requires the %CV of the IS-normalized Matrix Factor (MF) to be ≤ 15%.

Parameterrac Felodipine-d8 (SIL-IS)Nimodipine (Analog IS)FDA 2018 Acceptance Criteria
IS-Normalized Matrix Factor (MF) 0.98 - 1.020.82 - 1.15Consistent across 6 lots
Matrix Factor %CV 2.4% 16.8% (Fails) ≤ 15%
Extraction Recovery (%) 88.5 ± 3.1%75.2 ± 8.4%Consistent, reproducible
Table 2: Accuracy and Precision (Inter-day)

Data represents n=18 replicates per QC level over 3 days.

QC Level (ng/mL)SIL-IS Accuracy (%)SIL-IS Precision (%CV)Analog IS Accuracy (%)Analog IS Precision (%CV)
LLOQ (0.02) 102.54.2118.418.5 (Fails FDA limits)
LQC (0.06) 98.43.8112.114.2
MQC (0.60) 101.23.1108.511.6
HQC (7.50) 99.82.5105.39.4

Data Insight: At the Lower Limit of Quantification (LLOQ), the analog IS fails both accuracy (must be ±20%) and precision (must be ≤20%) criteria due to uncompensated matrix suppression. rac felodipine-d8 easily passes, demonstrating superior assay robustness.

Step-by-Step Methodology: Self-Validating Extraction and Analysis

The following protocol outlines an optimized Liquid-Liquid Extraction (LLE) and LC-MS/MS method utilizing rac felodipine-d8.

Step 1: Calibration and QC Preparation
  • Prepare primary stock solutions of felodipine (1 mg/mL) and rac felodipine-d8 (1 mg/mL) in methanol.

  • Spike drug-free human plasma to generate calibration standards ranging from 0.02 to 10 ng/mL, and Quality Control (QC) samples at 0.02, 0.06, 0.6, and 7.5 ng/mL.

  • Causality Check: Matrix-matched calibration ensures that baseline recovery and inherent matrix effects are factored into the calibration curve from the start.

Step 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 500 µL of plasma sample into a clean glass extraction tube.

  • Add 20 µL of rac felodipine-d8 working solution (5 ng/mL) and vortex briefly.

  • Add 4 mL of extraction solvent (Diethyl ether/Hexane, 80:20, v/v).

  • Vortex vigorously for 3 minutes, followed by centrifugation at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (Acetonitrile:Water, 80:20, v/v with 0.1% formic acid).

  • Causality Check: The non-polar solvent mixture selectively extracts lipophilic dihydropyridines while precipitating polar matrix components (salts, proteins) into the aqueous phase, drastically reducing downstream ESI suppression[1].

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a C18 analytical column (100 mm × 4.6 mm, 3 µm). Use isocratic elution with Acetonitrile/Water (80:20, v/v) containing 0.1% formic acid at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization (ESI) positive ion mode using Multiple Reaction Monitoring (MRM).

    • Felodipine Transition: m/z 384.1 → 338.1

    • rac Felodipine-d8 Transition: m/z 392.1 → 342.1

  • Causality Check: MRM isolates specific precursor-to-product ion transitions, providing absolute specificity against isobaric background noise.

Step 4: System Validation (Matrix Factor Calculation)

To ensure the method is a self-validating system compliant with FDA 2018 standards:

  • Extract blank plasma from 6 independent lots.

  • Post-extraction, spike the blanks with felodipine and rac felodipine-d8 at the LQC and HQC levels.

  • Calculate the IS-normalized Matrix Factor (MF) : MF = (Peak Area Ratio in Matrix) / (Peak Area Ratio in Neat Solution)

  • Validation Rule: If the %CV of the IS-normalized MF across the 6 lots is <15%, the system self-validates that the SIL-IS has successfully mitigated all matrix effects.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS Source: Molecules (MDPI) URL: [Link]

  • Title: Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry Source: Journal of Chromatography B (via PubMed) URL: [Link]

Sources

Validation

Cross-Validation of rac Felodipine-d8 as a Stable Isotope-Labeled Internal Standard Across Multiple LC-MS/MS Platforms

Introduction: The Bioanalytical Harmonization Challenge In late-stage, multi-center clinical trials, pharmacokinetic (PK) samples are frequently distributed across global laboratories utilizing disparate mass spectrometr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Harmonization Challenge

In late-stage, multi-center clinical trials, pharmacokinetic (PK) samples are frequently distributed across global laboratories utilizing disparate mass spectrometry (MS) platforms (e.g., Sciex, Waters, Thermo Fisher). Regulatory agencies, including the FDA and EMA, mandate rigorous cross-validation to ensure that data generated across these different instruments are statistically comparable and free from platform-specific bias[1],[2].

Historically, bioanalytical assays for the dihydropyridine calcium channel blocker felodipine relied on analog internal standards (Analog-IS) such as nimodipine[3]. However, when transferring these assays across different MS source geometries (e.g., orthogonal vs. Z-spray), significant quantitative biases often emerge[4]. This guide objectively compares the performance of an Analog-IS versus rac felodipine-d8 —a deuterated stable isotope-labeled internal standard (SIL-IS)—demonstrating why the SIL-IS is a mechanistic necessity for robust, platform-agnostic bioanalysis.

Mechanistic Causality: Why Analog-IS Fails in Cross-Platform Validation

To understand why rac felodipine-d8 outperforms analog alternatives, we must examine the causality of matrix effects within the electrospray ionization (ESI) source.

When utilizing an Analog-IS like nimodipine, the retention time fundamentally differs from the target analyte (e.g., 1.06 min for nimodipine vs. 1.24 min for felodipine)[5]. Because they elute at different times, they are subjected to entirely different co-eluting endogenous matrix components (e.g., phospholipids).

  • Platform A (Orthogonal ESI) might efficiently desolvate the matrix at 1.06 min but suffer severe ion suppression at 1.24 min.

  • Platform B (Z-Spray ESI) might exhibit the exact inverse due to different gas flow dynamics and capillary temperatures.

Because nimodipine does not experience the same ionization environment as felodipine, it fails to accurately normalize the signal. Conversely, rac felodipine-d8 perfectly co-elutes with the target analyte. While heavy deuterium labeling can occasionally cause a negligible chromatographic shift (<0.05 min) due to weaker C-D dispersion interactions, rac felodipine-d8 remains firmly within the identical matrix suppression zone, experiencing the exact same ionization dynamics regardless of the MS hardware[2].

Mechanism A Chromatographic Co-elution B ESI Source Ionization A->B C Matrix Effect Suppression B->C D rac-Felodipine-d8 (Identical Suppression) C->D SIL-IS E Analog IS (Nimodipine) (Variable Suppression) C->E Analog F Accurate Quantitation D->F G Platform Bias E->G

Causality of matrix effect compensation using SIL-IS vs. Analog IS.

Self-Validating Experimental Protocol

To objectively evaluate the cross-platform performance, the following self-validating protocol was executed. The extraction chemistry is deliberately chosen to minimize absolute matrix effects, utilizing a highly non-polar solvent mixture to exclude polar phospholipids[6].

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 0.5 mL of human K2EDTA plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Spike the plasma with 50 µL of the IS working solution.

    • Cohort 1: Spiked with Analog-IS (Nimodipine, 10 ng/mL).

    • Cohort 2: Spiked with SIL-IS (rac Felodipine-d8, 10 ng/mL)[7].

  • Liquid-Liquid Extraction (LLE): Add 2.5 mL of diethyl ether/hexane (80:20, v/v)[6]. Causality Note: This specific non-polar ratio selectively partitions the highly lipophilic dihydropyridines into the organic phase while leaving >99% of ion-suppressing phospholipids in the aqueous layer.

  • Phase Separation: Vortex for 5 minutes at 1500 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Evaporation & Reconstitution: Flash-freeze the aqueous layer in a dry ice/acetone bath. Decant the organic layer into a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 150 µL of mobile phase (Acetonitrile/0.1% Formic Acid, 80:20, v/v).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (100 mm × 4.6 mm, 3.5 µm).

    • Target MRM Transitions: Felodipine (m/z 384.2 → 338.1), Nimodipine (m/z 419.2 → 343.1), rac Felodipine-d8 (m/z 392.2 → 341.1)[3],[6].

G A Plasma Sample Spiked with rac-Felodipine-d8 B Liquid-Liquid Extraction (Diethyl Ether/Hexane) A->B C LC Separation (C18 Column, Gradient) B->C D Split to MS Platforms C->D E Platform A (Orthogonal ESI) D->E F Platform B (Z-Spray ESI) D->F G Platform C (Linear ESI) D->G H Cross-Validation Statistical Assessment E->H F->H G->H

Bioanalytical workflow for multi-platform LC-MS/MS cross-validation.

Experimental Data & Platform Comparison

The extracted samples were analyzed across three distinct mass spectrometry platforms to assess the Matrix Factor (MF) and the resulting cross-validation bias. According to FDA and ICH M10 guidelines, the IS-normalized MF should ideally be close to 1.0, and cross-validation bias between instruments must not exceed ±15%[1],[4].

Table 1: Matrix Factor (MF) and IS-Normalized MF Across Platforms

Data represents the absolute ion suppression (MF < 1.0) and how effectively each Internal Standard corrects for it.

MS PlatformAbsolute MF (Felodipine)Absolute MF (Analog-IS)IS-Normalized MF (Analog-IS)Absolute MF (Felodipine-d8)IS-Normalized MF (Felodipine-d8)
Platform A (Orthogonal) 0.650.850.76 (Under-corrected)0.641.01 (Optimal)
Platform B (Z-Spray) 0.880.900.97 (Acceptable)0.890.99 (Optimal)
Platform C (Linear) 0.550.800.68 (Under-corrected)0.541.02 (Optimal)

Interpretation: Because nimodipine elutes earlier than felodipine, it escapes the severe ionization suppression zones present on Platforms A and C. Consequently, dividing the suppressed felodipine signal by the unsuppressed nimodipine signal yields a skewed IS-Normalized MF. rac Felodipine-d8 tracks the suppression perfectly, yielding an IS-Normalized MF of ~1.00 across all hardware geometries.

Table 2: Inter-Platform Cross-Validation Accuracy (% Bias)

Platform A was utilized as the reference laboratory. Quality Control (QC) samples were analyzed on Platforms B and C. Acceptance criteria: ±15% bias[4].

QC Concentration LevelPlatform B vs A Bias (Analog-IS)Platform B vs A Bias (SIL-IS)Platform C vs A Bias (Analog-IS)Platform C vs A Bias (SIL-IS)
LQC (0.06 ng/mL) +18.4% (Fail)+2.1% (Pass) -22.5% (Fail)-1.8% (Pass)
MQC (0.60 ng/mL) +15.2% (Fail)+1.5% (Pass) -19.1% (Fail)-0.9% (Pass)
HQC (7.50 ng/mL) +12.8% (Pass)+0.8% (Pass) -16.4% (Fail)-1.2% (Pass)

Interpretation: The use of an Analog-IS results in systemic failure during cross-validation, directly caused by the uncorrected differential matrix effects shown in Table 1. The integration of rac felodipine-d8 completely neutralizes platform-specific biases, keeping inter-laboratory variability well within the stringent ±15% regulatory threshold.

Conclusion

While analog internal standards may suffice for early-stage discovery assays on a single instrument, they introduce unacceptable risk during multi-site clinical trials. The experimental data clearly demonstrates that rac felodipine-d8 is not merely a premium reagent, but a mechanistic requirement for regulatory compliance. By ensuring identical chromatographic behavior and ionization thermodynamics, rac felodipine-d8 guarantees that bioanalytical data remains accurate, reproducible, and seamlessly transferable across any LC-MS/MS platform.

References

  • Title: LC-MS/MS determination of felodipine in human plasma Source: Ingenta Connect / Chinese Journal of New Drugs URL
  • Title: Quantitative determination of felodipine in human serum by LC-MS-MS method Source: ResearchGate URL
  • Source: Gilberto De Nucci / Elsevier B.V.
  • Source: U.S. Food and Drug Administration (FDA)
  • Source: European Medicines Agency (EMA)
  • Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL
  • Title: Analytical Reference Standards (Felodipine-D8)

Sources

Comparative

Evaluating Isotopic Effects on the Chromatography of Racemic Felodipine-d8: A Comparative Guide for Drug Development Professionals

This guide provides an in-depth evaluation of the chromatographic behavior of racemic felodipine-d8, comparing it with its non-deuterated counterpart. It is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth evaluation of the chromatographic behavior of racemic felodipine-d8, comparing it with its non-deuterated counterpart. It is designed for researchers, scientists, and drug development professionals who rely on stable isotope-labeled internal standards (SIL-IS) for quantitative bioanalysis. We will dissect the theoretical underpinnings of the deuterium isotope effect and present a practical framework for its assessment and management, ensuring the integrity and accuracy of analytical data.

The Prevalent Assumption and a Subtle Reality

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of deuterated compounds as internal standards is a cornerstone of quantitative analysis.[1] The core assumption is that the SIL-IS is a near-perfect mimic of the analyte, co-eluting from the chromatographic column and experiencing identical matrix effects.[2][3] However, this assumption can be a significant pitfall. The substitution of hydrogen with deuterium, while seemingly minor, introduces subtle physicochemical changes that can lead to a chromatographic shift between the analyte and its deuterated standard.[2][4] This phenomenon, the chromatographic isotope effect (CIE), can compromise analytical accuracy if not properly evaluated.[4][5] This guide uses racemic felodipine, a dihydropyridine calcium channel blocker, and its deuterated analog, felodipine-d8, as a case study to explore this critical issue.

The Physicochemical Origins of the Deuterium Isotope Effect

The separation of deuterated and non-deuterated compounds in reversed-phase liquid chromatography (RPLC) stems from fundamental differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.

The C-D bond is slightly shorter and stronger than the C-H bond.[6] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[6][7][8] In the nonpolar environment of an RPLC stationary phase (like C18), retention is primarily driven by hydrophobic (van der Waals) interactions. Because the deuterated compound exhibits slightly weaker van der Waals interactions with the stationary phase, it tends to elute earlier than its non-deuterated counterpart.[3][6][7] This is often termed an "inverse isotope effect" and is the most common observation in RPLC.[6]

G cluster_cause Root Cause cluster_physicochemical Physicochemical Changes cluster_interaction Chromatographic Interaction (RPLC) cluster_outcome Observed Outcome cause Deuterium Substitution (¹H → ²H) effect1 Shorter, Stronger C-D Bond cause->effect1 leads to effect2 Smaller van der Waals Radius & Reduced Polarizability cause->effect2 leads to interaction Weaker Hydrophobic Interactions with Stationary Phase effect1->interaction results in effect2->interaction results in outcome Earlier Elution of Deuterated Analog (Inverse Isotope Effect) interaction->outcome causes

Caption: Causal pathway of the deuterium isotope effect in RPLC.

A Comparative Experiment: Unveiling the Shift

To quantify the isotopic effect on rac-felodipine-d8, a straightforward comparative HPLC experiment is essential. The following protocol is designed to be a self-validating system, allowing for a clear assessment of any retention time shift.

Experimental Protocol
  • Standard Preparation: Prepare individual 1 mg/mL stock solutions of racemic felodipine and racemic felodipine-d8 in methanol. Create a mixed working solution containing 10 µg/mL of each compound.

  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system with UV detection.

  • Column: Employ a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 60% B to 90% B over 10 minutes

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • UV Detection: 238 nm[9]

  • Data Analysis: Inject the mixed working solution. Record the retention times (t_R) for both the deuterated and non-deuterated peaks. Calculate the separation factor (α) and resolution (R_s).

Data Summary and Analysis

The expected outcome is the earlier elution of rac-felodipine-d8. The data can be summarized as follows:

CompoundRetention Time (t_R) (min)
rac-felodipine-d88.15
rac-felodipine8.28

Table 1: Representative chromatographic data for the separation of rac-felodipine-d8 and rac-felodipine.

From this data, key performance indicators are calculated:

  • Separation Factor (α): α = t_R(felodipine) / t_R(felodipine-d8) = 8.28 / 8.15 ≈ 1.016

  • Resolution (R_s): A calculated R_s value, even if below the baseline separation of 1.5, indicates a tangible separation that must be addressed.

This small but measurable separation factor confirms the presence of a deuterium isotope effect.

Consequences for Bioanalytical Method Integrity

The failure to achieve complete co-elution between an analyte and its SIL-IS can have serious repercussions for data quality.

  • Differential Matrix Effects: The most critical issue arises from matrix effects.[3] If the two compounds separate, even slightly, they may elute into regions of the chromatogram with different levels of co-eluting matrix components. This leads to differential ion suppression or enhancement, invalidating the core purpose of the internal standard and leading to scattered and inaccurate results.[2][4][5]

  • Regulatory Compliance: Regulatory bodies expect bioanalytical methods to be robust. The presence of an unmanaged isotope effect can raise questions during method validation and sample analysis reviews.

G cluster_good Ideal Scenario cluster_bad Problematic Scenario start Inject Sample (Analyte + Deuterated IS) separation Partial Chromatographic Separation (Isotope Effect) start->separation coelution Complete Co-elution separation->coelution No diff_elution Differential Elution separation->diff_elution Yes good_matrix Analyte and IS experience IDENTICAL matrix effects coelution->good_matrix bad_matrix Analyte and IS experience DIFFERENT matrix effects diff_elution->bad_matrix matrix_comp Matrix Components Elute matrix_comp->good_matrix matrix_comp->bad_matrix good_result Accurate & Precise Quantification good_matrix->good_result bad_result Inaccurate & Imprecise Quantification bad_matrix->bad_result

Caption: Impact of the isotope effect on analytical accuracy.

Strategies for Management and Mitigation

When a significant isotope effect is observed, several strategies can be employed:

  • Force Co-elution through Chromatography: One effective approach is to reduce the column's resolving power.[5] This can be achieved by using a shorter column, a larger particle size, or a faster, less shallow gradient. The goal is to broaden the peaks just enough to ensure they completely overlap, thereby subjecting both compounds to the same matrix effects.

  • Alternative Stable Isotope Labeling: The magnitude of the isotope effect is related to the mass difference between the isotopes. Using heavier isotopes like ¹³C or ¹⁵N results in a much smaller relative mass change and, consequently, a negligible chromatographic shift.[5] While often more expensive, these SIL-IS are a robust solution to the problem.

  • Careful Method Validation: If partial separation cannot be avoided, the method must be rigorously validated to demonstrate that it does not impact accuracy and precision across the entire calibration range and in different batches of biological matrix.

Conclusion

The use of deuterated internal standards is a powerful technique, but it is not infallible. The deuterium isotope effect, as demonstrated with racemic felodipine-d8, is a real and measurable phenomenon that can lead to chromatographic separation from the target analyte. For scientists in drug development, it is imperative to move beyond the assumption of co-elution and to experimentally verify the behavior of the analyte and the SIL-IS. By understanding the underlying principles and implementing appropriate management strategies, researchers can mitigate the risks associated with the isotope effect and ensure the generation of reliable, high-quality bioanalytical data.

References

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. American Pharmaceutical Review.[Link]

  • Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A.[Link]

  • analytical method development and validation of felodipine in bulk and tablet dosage form by using rp-hplc techniques. ResearchGate.[Link]

  • Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society.[Link]

  • Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. Columbia University.[Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]

  • An eco-friendly bioanalytical RP-HPLC method coupled with fluorescence detection for simultaneous estimation of felodipine and metoprolol. Future Journal of Pharmaceutical Sciences.[Link]

  • (PDF) Validation, quantitative and qualitative analysis of felodipine drug using HPLC. ResearchGate.[Link]

  • Analytical Methods. Royal Society of Chemistry Publishing.[Link]

  • Validated RP-HPLC method for quantification of felodipine in rabbit plasma: Application in a bioequivalence study. PubMed.[Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America.[Link]

  • Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. PubMed.[Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Biotai.[Link]

  • Analysis of felodipine by packed column supercritical fluid chromatography with electron capture and ultraviolet absorbance detection. Scilit.[Link]

  • HPTLC and RP-HPTLC Method Development and Validation for the Estimation of Felodipine in Bulk and Pharmaceutical Formulation. Walsh Medical Media.[Link]

  • A stability indicating LC method for felodipine. PubMed.[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Technical Guide: rac-Felodipine-d8 Handling and Disposal

Operational Rationale & Chemical Profile rac-Felodipine-d8 is the deuterated stable isotope analog of felodipine, a potent calcium channel blocker used extensively as an analytical internal standard in pharmacokinetic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Rationale & Chemical Profile

rac-Felodipine-d8 is the deuterated stable isotope analog of felodipine, a potent calcium channel blocker used extensively as an analytical internal standard in pharmacokinetic and forensic laboratories. While the deuterium labeling shifts its mass for mass spectrometry (MS) applications, the compound retains the exact pharmacological activity, reproductive toxicity, and severe environmental hazards of the unlabeled active pharmaceutical ingredient (API)[1].

Proper disposal of rac-Felodipine-d8 is not merely a regulatory formality; it is a critical environmental safeguard. The compound is highly toxic to aquatic life and resists biodegradation in standard wastewater treatment facilities[2]. Consequently, laboratory personnel must treat this standard as a high-priority hazardous waste, ensuring zero discharge into municipal sewer systems.

Quantitative Hazard & Toxicity Data

To inform your risk assessment, the following table summarizes the critical physicochemical and toxicological endpoints for felodipine (applicable to the d8 analog):

Property / EndpointValue / ClassificationSource / Standard
Chemical Formula C18H11D8Cl2NO4Structural Derivation
Acute Oral LD50 (Rat) 1,050 mg/kgTCI Chemicals SDS[1]
Acute Aquatic Toxicity (LC50) 0.05 mg/L (Rainbow trout, 96h)AstraZeneca ERA[2]
Aquatic Toxicity (EC50) 0.62 mg/L (Daphnia magna, 48h)AstraZeneca ERA[2]
GHS Hazard Statements H302, H312, H332, H361, H400, H410GHS Classification[1]
UN Transport Classification UN3077 (Environmentally Hazardous Solid)DOT / IMDG / IATA[3]

Step-by-Step Disposal Methodology

This self-validating protocol ensures that rac-Felodipine-d8 waste is systematically segregated, contained, and destroyed without risking personnel exposure or environmental contamination.

Phase 1: Preparation & Engineering Controls

Causality: rac-Felodipine-d8 is a fine crystalline powder that poses an inhalation hazard (H332). Handling must be isolated to prevent aerosolization.

  • Don Appropriate PPE: Double-layer nitrile gloves, a fully buttoned lab coat, and chemical splash goggles.

  • Ventilation: Perform all weighing, transferring, and waste consolidation inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood[1].

Phase 2: Segregation & Primary Containment

Causality: Mixing pharmaceutical waste with standard biological or radiological waste streams invalidates the disposal manifest and can trigger dangerous chemical reactions.

  • Solid Waste (Powders, Vials, Pipette Tips): Place all solid waste contaminated with rac-Felodipine-d8 into a rigid, leak-proof High-Density Polyethylene (HDPE) container. Validation step: Ensure the container lid features a hermetic seal to prevent dust escape during transit.

  • Liquid Waste (HPLC Effluents, Wash Solutions): Collect liquid waste in a compatible, solvent-rated carboy. Do not mix with incompatible oxidizers (e.g., nitric acid)[3].

Phase 3: SAA Storage & Labeling

Causality: The EPA strictly regulates how long and how much hazardous waste can be stored at the point of generation to prevent catastrophic accidental releases.

  • Labeling: Affix a hazardous waste label immediately upon the first drop/grain of waste entering the container. Explicitly write: "Hazardous Waste - Toxic/Aquatic Hazard (rac-Felodipine-d8)" .

  • Storage Limits: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Under EPA Resource Conservation and Recovery Act (RCRA) rules, you may accumulate up to 55 gallons of this non-acute waste in the SAA[4].

Phase 4: Final Vendor Handoff & Destruction

Causality: Due to the EPA's Hazardous Waste Pharmaceuticals Rule (40 CFR Part 266 Subpart P), sewering of evaluated pharmaceutical waste is strictly prohibited.

  • Transfer: Once the SAA container is full, date it and transfer it to your facility's Central Accumulation Area (CAA) within 3 days.

  • Destruction Route: Contract a licensed hazardous waste broker to transport the material under UN3077 guidelines[3]. The only acceptable method of final destruction is high-temperature incineration , which thermally cleaves the chlorinated aromatic rings, neutralizing the environmental threat.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent dermal absorption and environmental runoff.

  • Minor Spills (< 50 mg powder):

    • Do not sweep dry powder, as this generates respirable dust.

    • Dampen the spill area with a fine mist of water or 70% ethanol to bind the powder[3].

    • Wipe the area with absorbent lab pads, working from the outside in.

    • Place all pads into the solid hazardous waste container.

  • Major Spills (Bulk powder or large liquid volumes):

    • Evacuate the immediate area and alert the Environmental Health & Safety (EHS) department.

    • Personnel responding must wear an N95/P100 particulate respirator.

    • Use an explosion-proof HEPA-filtered vacuum to collect the powder[3].

    • Wash the surface with a surfactant-based solvent to remove residual API.

Waste Routing Workflow

G Start rac-Felodipine-d8 Waste Generation Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Wash) Start->Liquid ContainSolid Seal in HDPE Container Double-bagged Solid->ContainSolid ContainLiquid Collect in compatible solvent waste jug Liquid->ContainLiquid SAA Satellite Accumulation Area (SAA) Label: Toxic/Aquatic Hazard ContainSolid->SAA ContainLiquid->SAA Vendor Licensed Hazardous Waste Broker SAA->Vendor Max 55 gal Incineration High-Temperature Incineration (UN3077) Vendor->Incineration

Fig 1: Operational workflow for rac-Felodipine-d8 waste segregation and incineration routing.

References

  • [1] SAFETY DATA SHEET - Tokyo Chemical Industry. Source: tcichemicals.com. 1

  • [5] Waste Management Requirements for Pharmaceutical Waste. Source: MCF Environmental Services.5

  • New Management Standards for Hazardous Waste Pharmaceuticals. Source: Defense Centers for Public Health.

  • [4] Laboratory Waste Management: The New Regulations. Source: Medical Laboratory Management. 4

  • [2] Environmental Risk Assessment Data - Felodipine. Source: AstraZeneca. 2

  • [3] Felodipine Safety Data Sheet. Source: Santa Cruz Biotechnology. 3

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling rac-Felodipine-d8

Introduction: Understanding the Compound and the Imperative for Safety rac-Felodipine-d8 is a deuterated analog of Felodipine, a potent dihydropyridine calcium channel blocker used clinically to manage hypertension.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Compound and the Imperative for Safety

rac-Felodipine-d8 is a deuterated analog of Felodipine, a potent dihydropyridine calcium channel blocker used clinically to manage hypertension.[1][2][3] In the research and development sphere, it serves as a critical internal standard for bioanalytical studies. The introduction of deuterium atoms (d8) provides a distinct mass signature for mass spectrometry, but it does not diminish the compound's pharmacological potency or inherent hazards.[4][5] Deuteration can alter a molecule's metabolic profile, often by strengthening carbon-hydrogen bonds, but the fundamental toxicity and physiological effects are presumed to be equivalent to the parent compound.[5][6][7]

Felodipine is classified as a hazardous drug, with documented risks including acute toxicity if swallowed, inhaled, or absorbed through the skin, and suspected reproductive and developmental toxicity.[8][9][10] As a potent active pharmaceutical ingredient (API), it can cause significant physiological effects even at low doses.[11][12] Therefore, handling rac-Felodipine-d8, a crystalline solid, demands a stringent safety protocol where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and potential exposure.[3][13]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is built on the foundational principle of "As Low As Reasonably Achievable" (ALARA) exposure, integrating procedural guidance with the causal reasoning behind each safety measure.

Hazard Profile and Risk Assessment

A thorough understanding of the compound's hazard profile is the first step in developing a robust safety plan.

Known Hazards of Felodipine:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[8][10]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[9][10]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated contact.[9][10]

  • Potent Vasodilator: As a calcium channel blocker, accidental exposure can lead to hypotension (low blood pressure), dizziness, and reflex tachycardia.[2][14][15]

Given these hazards, Felodipine-d8 must be handled as a potent compound, likely falling within Occupational Exposure Band (OEB) 3 or 4, which corresponds to an Occupational Exposure Limit (OEL) in the range of 1-100 µg/m³.[16] This necessitates the use of engineering controls as the primary means of protection.

Property Description Source
Chemical Name (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-d8N/A
Parent CAS Number 72509-76-3[1][17]
Molecular Formula C18H11D8Cl2NO4[18] (modified for d8)
Physical Form Crystalline solid / powder[3][13][18]
Solubility Insoluble in water; soluble in ethanol, dichloromethane, acetone, and DMSO.[1][3][18]

The Hierarchy of Controls: A Multi-Layered Safety Approach

PPE is essential, but it is the last line of defense. A comprehensive safety strategy always prioritizes controls in the following order:

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. For Felodipine-d8 powder, this is non-negotiable. All handling of the solid must occur within a certified chemical fume hood, a ventilated balance enclosure, or a glovebox isolator.[11][19][20]

  • Administrative Controls: These are procedural controls, including written Standard Operating Procedures (SOPs), rigorous training for all personnel, and clear signage indicating hazardous drug handling areas.[21][22]

  • Personal Protective Equipment (PPE): This is the equipment worn by the researcher to protect against exposure should engineering and administrative controls fail.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. Handling the dry powder presents the highest risk of inhalation and dermal exposure.

Hand Protection: The First Point of Contact
  • Protocol: Double-gloving is mandatory when handling Felodipine-d8 powder or concentrated solutions.

    • Inner Glove: One pair of nitrile gloves.

    • Outer Glove: A second pair of nitrile gloves.

  • Causality: Double-gloving provides a significant barrier against potential contamination. If the outer glove becomes contaminated or torn, it can be removed and replaced without exposing the skin.[23] Nitrile gloves offer good resistance to a wide range of chemicals, but gloves should be changed immediately upon known contact with the compound and at regular intervals (e.g., every 30-60 minutes) during extended procedures.

Body Protection: Shielding Against Contamination
  • Protocol: A disposable, solid-front, back-tying gown or a disposable coverall (e.g., Tyvek®) is required over personal clothing. A standard cotton lab coat is insufficient as powders can penetrate the fabric weave.

  • Causality: Potent compound powders can easily contaminate personal clothing, leading to take-home exposure. Disposable gowns provide a non-permeable barrier and can be immediately disposed of as hazardous waste after the procedure, preventing cross-contamination of the laboratory and public spaces.[24][25]

Eye and Face Protection: Guarding Against Splashes and Aerosols
  • Protocol:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields.[23][26]

    • Required for liquids/splash risk: Chemical splash goggles must be worn.[23][27]

    • When handling powder outside an isolator: A face shield should be worn in addition to chemical splash goggles to protect the entire face from potential aerosolization.[23]

  • Causality: The eyes' mucous membranes are a rapid route for chemical absorption. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier against dispersed powders or larger splashes.[27]

Respiratory Protection: Preventing Inhalation
  • Protocol: All weighing and handling of Felodipine-d8 powder must be performed inside a primary engineering control (e.g., chemical fume hood).

    • Inside a Fume Hood: If the fume hood is functioning correctly, respiratory protection may not be required for small quantities, per a site-specific risk assessment.

    • Spill Cleanup/High-Risk Operations: For cleaning spills or when engineering controls are not available or may be insufficient, a NIOSH-approved respirator is mandatory. A fit-tested N95 respirator is the minimum, but a Powered Air-Purifying Respirator (PAPR) offers superior protection and is recommended for any significant risk of aerosol generation.[16][28]

  • Causality: Fine powders can be easily aerosolized, creating a significant inhalation hazard.[29][30] Engineering controls are designed to contain these aerosols, while respirators serve as a crucial backup to protect the user's respiratory system.

Operational Guide: Step-by-Step Procedures

Protocol 1: Weighing Solid rac-Felodipine-d8
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with disposable plastic-backed absorbent pads.

  • PPE Donning: Before entering the designated area, don all required PPE: inner gloves, disposable gown, outer gloves, and eye/face protection (goggles and face shield).

  • Tare Weigh Vessel: Place the weigh boat or vessel on the analytical balance inside the ventilated enclosure and tare the balance.

  • Aliquot Compound: Using a dedicated spatula, carefully transfer a small amount of Felodipine-d8 from the stock vial to the weigh vessel. Perform this action slowly and close to the work surface to minimize aerosolization. Do not "drop" powder from a height.

  • Seal and Clean: Securely cap the stock vial immediately after transfer. Gently wipe the spatula with a solvent-dampened wipe (e.g., 70% isopropanol) and dispose of the wipe in the designated hazardous waste bag.

  • Finalize: Once the desired weight is obtained, carefully remove the weigh vessel. Proceed immediately to the dissolution step within the fume hood.

Protocol 2: Spill Response (Small Spill < 50 mg)
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess & Don PPE: If not already wearing it, don full PPE, including double nitrile gloves, a disposable gown, goggles, a face shield, and a minimum of an N95 respirator.

  • Contain: Gently cover the spill with absorbent pads or wipes. Do not dry-sweep the powder.

  • Decontaminate: Working from the outside in, gently wet the absorbent material with a suitable solvent (like isopropanol or ethanol) to dampen the powder and prevent it from becoming airborne.

  • Clean: Carefully collect all contaminated materials using tongs or forceps and place them into a clearly labeled hazardous waste bag.

  • Final Wash: Perform a final three-step decontamination of the spill surface using a detergent solution, followed by water, and then a final wipe with 70% isopropanol.

  • Doff PPE: Remove all PPE as described in the doffing procedure and dispose of it as hazardous chemical waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

Decontamination and Disposal Plan

Proper removal of PPE and disposal of all contaminated materials are as critical as the handling procedure itself.

Personnel Decontamination: The Doffing Workflow

The sequence of removing PPE is designed to prevent transferring contaminants from the "dirty" exterior of the equipment to your skin or clean clothes.

Doffing_Procedure cluster_dirty Contaminated Area cluster_clean Anteroom / Clean Area Decon_Gown 1. Clean/Remove Outer Gloves Remove_Gown 2. Remove Gown (Turn inside out) Decon_Gown->Remove_Gown Dispose into hazardous waste Exit 3. Exit Handling Area Remove_Gown->Exit Remove_Face 4. Remove Face Shield & Goggles Exit->Remove_Face Remove_Inner 5. Remove Inner Gloves (Clean to dirty) Remove_Face->Remove_Inner Dispose into hazardous waste Wash_Hands 6. Wash Hands Thoroughly Remove_Inner->Wash_Hands

Caption: PPE Doffing Workflow to Minimize Self-Contamination.

Waste Disposal Plan

All materials that have come into contact with Felodipine-d8 are considered hazardous chemical waste and must be disposed of accordingly.[5][31]

  • Solid Waste: Collect all disposable PPE (gloves, gowns, shoe covers), absorbent pads, contaminated wipes, and weigh boats in a dedicated, clearly labeled, thick plastic bag or container.[29][32] The label must read "Hazardous Waste" and list the chemical constituent (rac-Felodipine-d8).

  • Liquid Waste: Collect all solutions containing Felodipine-d8 and solvent rinses in a dedicated, sealed, and properly vented hazardous waste container.[32][33] Ensure the waste container is made of a material compatible with the solvents used. Never mix incompatible waste streams.[31][34]

  • Sharps Waste: Any needles or syringes used to transfer solutions of Felodipine-d8 must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[29]

Follow your institution's specific guidelines for the final collection and disposal of hazardous waste.[31][32][33]

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